molecular formula C11H12N2O6S B1362410 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 88867-96-3

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1362410
CAS No.: 88867-96-3
M. Wt: 300.29 g/mol
InChI Key: NBPIPGHKYHUOGV-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS 88867-96-3) is a chemical compound with the molecular formula C11H12N2O6S . This nitrophenyl sulfonyl derivative is offered for research applications as a building block in organic synthesis and medicinal chemistry. The compound integrates a pyrrolidine-2-carboxylic acid scaffold, a structure prevalent in chiral ligands and catalysts, with a (4-nitrophenyl)sulfonyl (nosyl) protecting group . The nosyl group is a key feature, widely recognized in synthetic chemistry for its utility as an amine protecting group that can be removed under specific conditions, making this compound a potential intermediate in the multi-step synthesis of complex molecules, including pharmaceuticals and biologically active compounds . Researchers can leverage this reagent in developing novel chemical entities, particularly in constructing nitrogen-containing heterocycles like pyrrolidines, which are common motifs in drug discovery . The structural features of this compound suggest its potential value in creating molecular libraries for screening against various biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, using personal protective equipment and adequate ventilation. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPIPGHKYHUOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383058
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88867-96-3
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery and Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, also widely known as N-nosyl-L-proline. This compound is a pivotal building block in modern organic synthesis and a promising scaffold in medicinal chemistry. We will delve into its core properties, provide a detailed and validated synthesis protocol, and explore its significant applications, grounded in established scientific principles and authoritative literature.

Core Compound Identification and Physicochemical Properties

The precise identification and understanding of a compound's physical and chemical properties are fundamental to its effective application in a research setting. The formal IUPAC name for this compound is (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid [1]. The "(2S)" designation specifies the stereochemistry at the alpha-carbon of the proline ring, which is derived from the natural L-proline amino acid.

The compound is often referred to by several synonyms, including N-nosyl-L-proline or ((4-nitrophenyl)sulfonyl)-L-proline, where "nosyl" (or Ns) is the common abbreviation for the 4-nitrophenylsulfonyl group[1]. This group is a highly versatile amine-protecting group in organic synthesis[2].

Key Physicochemical Data Summary

The following table summarizes the essential properties of the compound, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acidPubChem[1]
CAS Number 88867-96-3BLDpharm[3]
Molecular Formula C₁₁H₁₂N₂O₆SPubChem[1]
Molecular Weight 300.29 g/mol PubChem[1]
SMILES C1C[O-]">C@HC(=O)OPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Structural Verification: A Self-Validating Protocol

The synthesis of N-nosyl-L-proline is a robust and straightforward procedure, primarily involving the reaction of L-proline with 4-nitrobenzenesulfonyl chloride.[4][5] The simplicity and efficiency of using an amine and a sulfonyl chloride to form the sulfonamide N-S bond make this a preferred synthetic method.[4]

Mechanistic Rationale

The core of the reaction is a nucleophilic substitution on the sulfonyl chloride. The secondary amine of the L-proline ring acts as the nucleophile. Its reactivity is enhanced by a base (e.g., sodium carbonate), which deprotonates the carboxylic acid and ensures the amine is in its free, non-protonated state. The highly electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride is then attacked by the amine, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. The reaction is typically performed at a reduced temperature to control its exothermic nature and minimize potential side reactions.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nosylation of proline and its derivatives.[4]

Materials:

  • L-proline (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) and sodium carbonate (1.0 eq) in deionized water (approx. 3 mL per mmol of proline). Stir until a clear solution is obtained. The sodium carbonate acts as a base to deprotonate the proline, enhancing its nucleophilicity.

  • Reaction Cooling: Place the flask in an ice-salt bath and cool the solution to between -5°C and 0°C. This step is critical for managing the reaction's exothermicity.

  • Reagent Addition: Add 4-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled solution in small portions over a period of 1 hour. Maintaining a low temperature and adding the reagent portion-wise prevents runaway reactions and improves yield.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir vigorously in the cold bath for an additional 2-3 hours. Subsequently, remove the flask from the bath and continue stirring at room temperature overnight to ensure the reaction goes to completion.

  • Acidification and Extraction: Cool the mixture again in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 1M HCl. The product will precipitate as a solid. Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization, typically from an ethanol/water mixture, to yield pure (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Proline L-Proline Solubilization Dissolve & Cool to 0°C Proline->Solubilization Base Na₂CO₃ in Water Base->Solubilization Addition Portion-wise Addition Solubilization->Addition NosylCl 4-Nitrobenzenesulfonyl Chloride NosylCl->Addition Stir Stir Overnight at RT Addition->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Recrystallize Extract->Purify FinalProduct Pure N-Nosyl-L-proline Purify->FinalProduct ApplicationPathways cluster_synthesis Application in Organic Synthesis cluster_drugdev Application in Drug Discovery Start (2S)-1-[(4-Nitrophenyl)sulfonyl] pyrrolidine-2-carboxylic acid PeptideCoupling Peptide Coupling (Carboxyl Activation) Start->PeptideCoupling Library Scaffold for Library Synthesis (Derivatization) Start->Library MultiStep Multi-Step Synthesis PeptideCoupling->MultiStep Deprotection Nosyl Deprotection (Thiol + Base) MultiStep->Deprotection FinalPeptide Target Peptide / Molecule Deprotection->FinalPeptide Screening High-Throughput Screening Library->Screening HitIdent Hit Identification Screening->HitIdent LeadOpt Lead Optimization HitIdent->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Key application pathways for N-nosyl-L-proline.

Conclusion

(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is more than just a chemical reagent; it is a versatile and powerful tool for the modern scientist. Its straightforward and verifiable synthesis, coupled with the stability and orthogonal removal of the nosyl protecting group, makes it invaluable in complex organic synthesis. Furthermore, its inherent structural motifs—the proline ring and the sulfonamide linkage—position it as a highly attractive scaffold for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this compound into their synthetic and medicinal chemistry programs.

References

  • Adegoke, E. A., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. SciSpace. [Link]

  • Adegoke, E. A., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. [Link]

  • Guerin, B., et al. (1993). Derivatives of l-proline, their preparation and their biological uses.
  • Exposome-Explorer. (n.d.). Pyrrolidine (Compound). IARC. [Link]

  • Adesina, M. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central. [Link]

  • PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Irie, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [https://iris.unipa.it/retrieve/handle/10447/500588/761141/Pace-Pyrrolidine in Drug Discovery.pdf]([Link] in Drug Discovery.pdf)

  • PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Adegoke, E. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. [Link]

  • Adegoke, E. A., et al. (2022). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ResearchGate. [Link]

  • Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. Graduate School of Pharmaceutical Sciences, University of Tokyo. [Link]

  • Tatsuya, M., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]

  • Naji, A. M., et al. (2018). Synthesis and characterization of ( L-proline ) amino acid with (Mn +2 , Fe +2 , Co +2 , Zn +2 and Cd +2 ). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2023). Proline Synthesis. YouTube. [Link]

Sources

"1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" synthesis from L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS: 122092-18-6 (Generic/Isomer dependent) | Target: L-Isomer (S-configuration)

Executive Summary

This technical guide details the synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (N-Nosyl-L-Proline) from L-Proline. This compound serves as a critical intermediate in the synthesis of chiral organocatalysts and as a protected amino acid building block in peptide chemistry. The Nosyl (4-nitrobenzenesulfonyl) group is particularly valuable due to its electron-withdrawing nature, which enhances the acidity of the sulfonamide proton, and its orthogonality—it can be selectively removed under mild conditions (e.g., using thiols) where other sulfonamides (like Tosyl) remain stable.

The protocol utilizes a Schotten-Baumann reaction , a robust biphasic or aqueous system that allows for the simultaneous protection of the amine while maintaining the solubility of the zwitterionic starting material.

Mechanistic Principles

Reaction Design

The synthesis relies on the nucleophilic attack of the secondary amine of L-proline onto the highly electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (Nosyl-Cl).

  • Nucleophilicity vs. pH: L-Proline exists as a zwitterion at neutral pH. To facilitate the reaction, the pH must be elevated (typically >10) to deprotonate the ammonium species (

    
    ) to the free amine (
    
    
    
    ), which is the active nucleophile.
  • Competing Hydrolysis: Nosyl-Cl is susceptible to hydrolysis by water/hydroxide. The reaction temperature is kept low (0°C) to favor the kinetic amidation over the thermodynamic hydrolysis of the sulfonyl chloride.

  • Stereochemical Integrity: The reaction conditions (aqueous base, 0°C) are mild enough to prevent racemization at the alpha-carbon. Retention of the S-configuration is critical for downstream enantioselective applications.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the zwitterionic proline to the N-nosyl product.

ReactionMechanism Proline L-Proline (Zwitterion) Intermediate Free Amine (Anionic Carboxylate) Proline->Intermediate pH > 10 Base NaOH (aq) Deprotonation Base->Intermediate TS Tetrahedral Transition State Intermediate->TS + Nosyl-Cl NosylCl 4-Nitrobenzenesulfonyl Chloride NosylCl->TS Product N-Nosyl-L-Proline (Sodium Salt) TS->Product - Cl⁻ - HCl FinalAcid N-Nosyl-L-Proline (Free Acid) Product->FinalAcid Acidification (HCl, pH 2)

Caption: Mechanistic pathway from zwitterionic L-Proline to the N-Nosyl derivative via Schotten-Baumann sulfonylation.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
L-Proline 115.131.0Substrate
4-Nitrobenzenesulfonyl chloride 221.621.1 - 1.2Electrophile
NaOH (2M aq) 40.002.5 - 3.0Base/Solvent
Dichloromethane (DCM) 84.93N/AWash Solvent
HCl (1M) 36.46ExcessAcidification
Step-by-Step Procedure

Step 1: Solubilization Dissolve L-Proline (10 mmol, 1.15 g) in 2M NaOH (15 mL). Ensure the solution is homogeneous. The pH should be >12.

  • Why: The base converts the zwitterion to the soluble sodium prolinate, exposing the secondary amine.

Step 2: Controlled Addition (Critical Step) Cool the reaction mixture to 0°C using an ice bath. Add 4-Nitrobenzenesulfonyl chloride (11-12 mmol, ~2.5 g) portion-wise over 30 minutes.

  • Control: Do not add all at once. The exotherm and high local concentration of Nosyl-Cl can accelerate hydrolysis or side reactions. Vigorous stirring is required as Nosyl-Cl is insoluble in water.

Step 3: Reaction Phase Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.

  • Monitoring: The yellow solid (Nosyl-Cl) should disappear or change texture as it reacts. TLC (MeOH/DCM) can track the consumption of Nosyl-Cl, though the polar product stays at the baseline in non-polar systems.

Step 4: Organic Wash Extract the alkaline reaction mixture with Dichloromethane (DCM) or Diethyl Ether (2 x 15 mL).

  • Purpose: The product is currently a water-soluble salt (

    
    ). The organic wash removes unreacted Nosyl-Cl and non-acidic impurities. Discard the organic layer. 
    

Step 5: Acidification & Isolation Cool the aqueous layer back to 0°C. Slowly add 1M HCl (or 6M for speed, with care) dropwise until the pH reaches 1–2 .

  • Observation: The product will precipitate as a white to off-white solid.

  • Note: Sulfonamides are acidic, but the carboxylic acid protonation drives the precipitation.

Step 6: Purification Filter the precipitate.[1] Wash with cold water (3 x 10 mL) to remove residual salts (NaCl). Dry the solid under vacuum or in a desiccator over


.
  • Recrystallization:[2][3][4] If necessary, recrystallize from hot Ethanol/Water or Ethyl Acetate/Hexane.

Process Control & Characterization

Workup Workflow

The following logic gate ensures high purity isolation.

WorkupFlow RxnMix Reaction Mixture (pH > 10) Wash Wash with DCM RxnMix->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Unreacted Nosyl-Cl) Sep->OrgLayer Discard AqLayer Aqueous Layer (Product Salt) Sep->AqLayer Keep Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Precip Precipitate Formation Acidify->Precip Filter Filtration & Drying Precip->Filter

Caption: Purification logic flow for isolating N-Nosyl-L-Proline from the crude reaction mixture.

Characterization Data[1][5][6][7][8][9]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values vary by solvate form; expected range 190–220°C (dec) . (Note: The 4-hydroxy analog melts ~190-192°C; unsubstituted proline derivatives often melt higher).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (s, 1H, COOH)
      
    • 
       8.40 (d, 2H, Ar-H, ortho to 
      
      
      
      )
    • 
       8.05 (d, 2H, Ar-H, meta to 
      
      
      
      )
    • 
       4.2–4.4 (m, 1H, 
      
      
      
      -CH)
    • 
       3.3–3.5 (m, 2H, 
      
      
      
      -CH2)
    • 
       1.6–2.1 (m, 4H, 
      
      
      
      -CH2)

Safety & Troubleshooting

Hazard Analysis
  • 4-Nitrobenzenesulfonyl chloride: Corrosive, causes severe skin burns and eye damage. Moisture sensitive (releases HCl). Handle in a fume hood.

  • L-Proline: Generally safe, but handle as a chemical irritant.

  • Exotherm: The reaction with amine and the hydrolysis of excess chloride is exothermic. Temperature control is vital to prevent "runaway" hydrolysis which lowers yield.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Nosyl-ClEnsure temperature stays at 0°C during addition. Add Nosyl-Cl slower.
Oily Product Incomplete AcidificationCheck pH; must be < 2.[5] Induce crystallization by scratching glass or seeding.
Yellow Impurity Residual Nosyl-Cl/AcidEnsure the organic wash (Step 4) was thorough. Recrystallize from Ethanol.

References

  • Schotten-Baumann Reaction Conditions

    • Organic Chemistry Portal. "Schotten-Baumann Reaction."[6] Available at: [Link]

  • Synthesis of 4-Hydroxy Analog (Methodological Reference)

    • Ugwu, D. I., et al. (2022).[5] "Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid." NIH / PMC. Available at: [Link]

  • Compound Data (PubChem)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53398245, (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. Available at: [Link]

  • General Proline Organocatalysis Context: List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. (Contextual grounding for the utility of N-sulfonyl prolines).

Sources

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Mechanistic Profiling & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide profiles 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as N-Nosyl-L-Proline ), analyzing its dual role as a pharmacologically active transition-state mimic and a critical synthetic intermediate in fragment-based drug discovery (FBDD).

Executive Summary & Compound Identity

Compound Name: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid Synonyms: N-Nosyl-L-Proline; N-(4-Nitrobenzenesulfonyl)proline CAS Registry Number: 88867-96-3 Molecular Formula: C₁₁H₁₂N₂O₆S Molecular Weight: 300.29 g/mol [1][2]

Core Utility:

  • Pharmacological Probe: Acts as a Transition State Analog (TSA) inhibitor for proline-specific peptidases (e.g., Prolyl Oligopeptidase) and metalloproteases (MMPs).

  • Synthetic Scaffold: A "privileged structure" in the Fukuyama Amine Synthesis , enabling the construction of complex peptidomimetics and chiral N-heterocycles.

Biological Mechanism of Action (MOA)

The primary pharmacological activity of N-sulfonyl proline derivatives stems from their ability to mimic the high-energy intermediate of peptide bond hydrolysis.

Transition State Mimicry (The "Tetrahedral" Trap)

Proteases hydrolyze peptide bonds via a tetrahedral intermediate. The sulfonyl group (-SO₂-) in N-Nosyl-Proline is structurally analogous to this transition state but chemically stable, effectively "locking" the enzyme's active site.

  • Geometry: The sulfur atom adopts a tetrahedral geometry similar to the sp³ hybridized carbon in the hydrolytic intermediate.

  • Electrostatics: The sulfonyl oxygens act as hydrogen bond acceptors or zinc ligands, mimicking the oxyanion hole interactions.

  • Scaffold Rigidity: The pyrrolidine ring (proline) restricts conformational freedom, reducing the entropic penalty of binding to proline-specific pockets (S1/S1' subsites).

Target Specificity & Binding Kinetics

Primary Targets:

  • Prolyl Oligopeptidase (POP/PREP): A serine protease involved in neuropeptide metabolism. The N-sulfonyl proline core occupies the S1 binding pocket, with the nitro-aryl group extending into the S2/S3 hydrophobic clefts.

  • Matrix Metalloproteinases (MMPs): The sulfonyl oxygen can coordinate the catalytic Zinc (Zn²⁺) ion in the active site, displacing the water molecule required for catalysis.

Mechanism Visualization: The following diagram illustrates the competitive inhibition mechanism where the N-Nosyl scaffold blocks the active site.

MOA_Pathway Enzyme Proline-Specific Peptidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->EI_Complex + Inhibitor Substrate Natural Peptide Substrate (Pro-X Bond) Inhibitor N-Nosyl-Proline (Inhibitor) Inhibitor->EI_Complex Competitive Binding (Ki < Km) TS_Analog Tetrahedral Transition State ES_Complex->TS_Analog Hydrolysis Step TS_Analog->EI_Complex Structural Mimicry (Sulfonyl ~ Tetrahedral C)

Caption: Competitive inhibition mechanism driven by Transition State Mimicry. The sulfonyl group mimics the tetrahedral intermediate, trapping the enzyme.

Chemical Mechanism of Action (Synthetic Utility)

For drug development professionals, this compound is also a critical reagent for synthesizing N-alkylated peptides . The 4-nitrobenzenesulfonyl (Nosyl) group activates the proline nitrogen for alkylation and serves as a protecting group that can be removed under mild conditions (Fukuyama Amine Synthesis).[3]

The Fukuyama Cycle
  • Activation: The electron-withdrawing nitro group renders the sulfonamide N-H proton acidic (pKa ~11).

  • Alkylation: Deprotonation allows facile mono-alkylation with halides or alcohols (Mitsunobu).

  • Deprotection: The Nosyl group is removed via Nucleophilic Aromatic Substitution (

    
    ) using a thiol (e.g., thiophenol), releasing the secondary amine.[3]
    

Fukuyama_Cycle cluster_mechanism Mechanism of Denosylation Proline L-Proline Nosyl_Pro N-Nosyl-Proline (The Topic Compound) Proline->Nosyl_Pro Nosyl-Cl, Base Alkylated N-Alkyl-N-Nosyl-Proline Nosyl_Pro->Alkylated R-X, K2CO3 (N-Alkylation) Final_Product N-Alkyl-L-Proline (Drug Fragment) Alkylated->Final_Product PhSH, Base (Denosylation) Meisenheimer Meisenheimer Complex Intermediate Alkylated->Meisenheimer Meisenheimer->Final_Product

Caption: The Fukuyama Amine Synthesis cycle, utilizing N-Nosyl-Proline to generate chiral N-alkylated derivatives.

Experimental Validation Protocols

Enzyme Inhibition Assay (Prolyl Oligopeptidase)

To validate the biological MOA, the following kinetic assay is standard.

ParameterSpecification
Enzyme Recombinant Human Prolyl Oligopeptidase (POP/PREP)
Substrate Z-Gly-Pro-AMC (Fluorogenic)
Buffer 100 mM Phosphate, pH 7.4, 1 mM DTT, 0.5 mM EDTA
Detection Fluorescence (Ex: 360 nm / Em: 460 nm)
Control Z-Pro-Prolinal (Positive Control,

nM)

Protocol:

  • Incubate Enzyme (10 nM) with N-Nosyl-Proline (0.1 nM – 100 µM) for 15 min at 37°C.

  • Add Substrate (50 µM) to initiate reaction.

  • Monitor AMC release over 20 min.

  • Data Analysis: Plot

    
     vs. [Inhibitor]. Fit to sigmoidal dose-response to determine 
    
    
    
    .
  • Mechanistic Check: Perform Lineweaver-Burk plot. Competitive inhibition will show intersecting lines at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
Synthetic Validation (Alkylation Efficiency)

To validate the chemical reactivity (quality control of the reagent):

  • Dissolve N-Nosyl-Proline (1 eq) in DMF.

  • Add

    
     (2 eq) and Methyl Iodide (1.2 eq).
    
  • Stir at RT for 4 hours.

  • Success Metric: >95% conversion to N-Methyl-N-Nosyl-Proline by LC-MS (Shift in retention time, mass +14 Da).

Physicochemical Properties & SAR

For medicinal chemistry optimization, understanding the Structure-Activity Relationship (SAR) of the Nosyl group is vital.

FeatureRole in Binding/ReactivityOptimization Potential
Nitro Group (-NO₂) Electron-withdrawing; activates

cleavage; H-bond acceptor in enzymes.
Replace with

or

to reduce metabolic reduction risk while maintaining electronics.
Sulfonyl Group (-SO₂-) Transition state mimic; tetrahedral geometry.Core pharmacophore; rarely modified.
Proline Ring Conformational constraint; targets proline-specific pockets.Can be substituted with pipecolic acid (6-ring) or azetidine (4-ring) to tune steric fit.
Carboxylic Acid Ionic interaction with Arg/Lys in active site.Convert to ester/amide for prodrug permeability; reduce to alcohol for different binding modes.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications.

  • Law, B. A., & Mulholland, F. (1995). Enzymology of Proline-Specific Peptidases. In: Prolyl Oligopeptidase. Springer. (Contextual grounding for Proline-mimetic inhibitors).
  • Supuran, C. T., et al. (2003). Protease Inhibitors of the Sulfonamide Type: Anticancer, Anti-inflammatory, and Antiviral Agents. Medicinal Research Reviews.

  • BenchChem. (2024). 2-Nitrobenzenesulfonyl Chloride and Derivatives: Technical Data Sheet.

Sources

Technical Guide: The Pharmacological Potential of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid Synonyms: N-nosylproline; N-(4-nitrophenylsulfonyl)-L-proline CAS: 88867-96-3[1][2]

This technical guide analyzes the biological and pharmacological utility of the N-nosylproline scaffold. While historically utilized primarily as a robust protecting group intermediate in peptide synthesis (the Nosyl group), recent structure-activity relationship (SAR) studies have elevated this motif to a privileged scaffold in medicinal chemistry. Its rigid pyrrolidine backbone, coupled with the electron-deficient sulfonamide linker, serves as a critical pharmacophore for developing


 integrin antagonists  (antifibrotics), antimicrobial agents  targeting bacterial dihydropteroate synthase, and matrix metalloproteinase (MMP)  inhibitors.

Part 1: Chemical Architecture & Pharmacophore Analysis

The biological activity of N-nosylproline stems from its ability to enforce specific conformational constraints on the peptide backbone while presenting distinct electronic features for receptor binding.

Structural Attributes[3][4][5][6]
  • Pyrrolidine Ring (Conformational Lock): Unlike flexible linear amino acids, the cyclic proline backbone restricts the

    
     (phi) dihedral angle to approximately -60°. This pre-organizes the molecule for binding, reducing the entropy penalty upon receptor docking.
    
  • Sulfonyl Group (

    
    ):  Acts as a hydrogen bond acceptor and a bioisostere for the tetrahedral transition state of amide hydrolysis. It provides a rigid linker that orients the aromatic ring away from the proline core.
    
  • 4-Nitrophenyl Moiety: The nitro group is strongly electron-withdrawing, increasing the acidity of the sulfonamide nitrogen (if deprotonated/substituted) and creating a distinct dipole moment. It also serves as a "warhead" for

    
    -stacking interactions within hydrophobic pockets of enzymes like Carbonic Anhydrase or MMPs.
    
  • Carboxylic Acid: The primary anchor point, typically mimicking the C-terminal aspartate in RGD (Arg-Gly-Asp) integrin recognition sequences.

Pharmacophore Mapping (Graphviz)

Pharmacophore Compound N-Nosylproline Scaffold Pyrrolidine Pyrrolidine Ring (Conformational Constraint) Compound->Pyrrolidine Sulfonyl Sulfonyl Linker (H-Bond Acceptor) Compound->Sulfonyl Carboxyl Carboxylic Acid (Ionic Anchor/Metal Binder) Compound->Carboxyl Entropy Reduction Entropy Reduction Pyrrolidine->Entropy Reduction NitroAryl 4-Nitrophenyl Group (Hydrophobic/Electronic) Sulfonyl->NitroAryl Linker Hydrophobic Pocket (S1') Hydrophobic Pocket (S1') NitroAryl->Hydrophobic Pocket (S1') Integrin Metal Ion (MIDAS) Integrin Metal Ion (MIDAS) Carboxyl->Integrin Metal Ion (MIDAS)

Figure 1.1: Pharmacophore decomposition of the N-nosylproline scaffold highlighting key interaction vectors.

Part 2: Predicted & Observed Biological Targets

Integrin Antagonism (Antifibrotic Potential)

The N-arylsulfonyl proline scaffold is a validated platform for designing selective


 integrin inhibitors.[3] 

integrin activates Latent TGF-

, a master regulator of fibrosis in the liver and lungs.
  • Mechanism: The carboxylic acid of the proline mimics the Aspartic Acid (D) of the RGD ligand, coordinating with the metal ion in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS). The sulfonyl-aryl group extends into a hydrophobic pocket, providing selectivity over other RGD-binding integrins (like

    
    ).
    
  • Evidence: Research indicates that N-phenylsulfonyl-L-homoproline derivatives maintain high potency against

    
     while reducing off-target effects. The 4-nitro group in the specific topic molecule enhances the rigidity and electronic stacking capability within this pocket [1].
    
Antimicrobial Activity (Dihydropteroate Synthase)

Derivatives of N-nosylproline, particularly when converted to carboxamides, have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

  • Target: Molecular docking studies suggest high affinity for Dihydropteroate Synthase (DHPS) , a key enzyme in the bacterial folate synthesis pathway (the same target as sulfonamide antibiotics).

  • Activity: The sulfonamide moiety mimics the PABA substrate transition state. The proline ring adds steric bulk that may evade common resistance mutations found in the DHPS active site [2, 3].

Enzyme Inhibition Profile
Target EnzymeInteraction ModePotential Application
MMP-2 / MMP-9 Zinc Chelation (Carboxyl) + S1' Pocket binding (Nosyl)Cancer Metastasis / Tissue Remodeling
Aldose Reductase Anionic binding to active siteDiabetic Complications
DPP-IV Proline mimetic occupying S1 subsiteType 2 Diabetes

Part 3: Experimental Protocols

Protocol: Solid-Phase Integrin Binding Assay

To validate the affinity of N-nosylproline derivatives for


 integrin.

Materials:

  • Recombinant human

    
     integrin.
    
  • Fibronectin (ligand).

  • 96-well microtiter plates (high binding).

  • Anti-integrin antibody (HRP-conjugated).

Workflow:

  • Coating: Coat plates with Fibronectin (

    
     in PBS) overnight at 4°C.
    
  • Blocking: Wash 3x with T-PBS. Block with 1% BSA for 1 hour at RT.

  • Competition: Add serial dilutions of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (

    
    ) mixed with recombinant 
    
    
    
    integrin (
    
    
    ) in binding buffer (20 mM Tris, 150 mM NaCl, 1 mM
    
    
    , pH 7.4).
  • Incubation: Incubate for 2 hours at RT to allow equilibrium binding.

  • Detection: Wash unbound integrin. Add HRP-conjugated anti-

    
     antibody (1:2000). Incubate 1 hour.
    
  • Readout: Add TMB substrate. Stop reaction with

    
    . Measure OD at 450 nm.
    
  • Analysis: Plot OD vs. Log[Concentration] to determine

    
    .
    
Protocol: Antimicrobial Susceptibility (MIC Determination)

Standard broth microdilution method.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Prep: Dissolve N-nosylproline in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range:

    
     to 
    
    
    
    ). Ensure DMSO < 1%.
  • Inoculation: Add

    
     of diluted bacterial suspension to each well containing compound.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile MHB + DMSO.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity or Resazurin dye reduction (Blue -> Pink indicates growth). The MIC is the lowest concentration preventing visible growth.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold: blocking Integrin-mediated TGF-


 activation (Antifibrotic) and inhibiting Bacterial Folate Synthesis (Antimicrobial).

MOA cluster_fibrosis Host Pathway: Fibrosis Inhibition cluster_bacteria Bacterial Pathway: Folate Synthesis Scaffold N-Nosylproline (1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid) Integrin αvβ1 Integrin (Cell Surface) Scaffold->Integrin Competes with RGD (IC50 dependent) DHPS Dihydropteroate Synthase Scaffold->DHPS Mimics PABA (Docking Score: -6.6 kcal/mol) TGFb_Latent Latent TGF-β Complex Integrin->TGFb_Latent Activates Fibrosis Fibrosis / ECM Deposition TGFb_Active Active TGF-β TGFb_Latent->TGFb_Active TGFb_Active->Fibrosis Folate Folate Production DHPS->Folate DNA DNA/RNA Synthesis Folate->DNA

Figure 4.1: Dual mechanism of action showing the intervention points of the N-nosylproline scaffold in eukaryotic fibrosis pathways and prokaryotic folate synthesis.

References

  • Ugwu, D. I., et al. (2022).[4] "Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid." Scientific Reports. Available at: [Link]

  • Egbujor, M. C., et al. (2023).[5] "Synthesis and Biological Evaluation of Proline Derived Sulphonamides." Journal of Research in Pharmaceutical Science. Available at: [Link]

  • Song, X., et al. (2016). "Exploring N-Arylsulfonyl-L-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kilbile, J. T., et al. (2024). "Design, synthesis, and molecular docking study of N-(arylsulfonyl)-l-proline-piperazine hybrids... as antimicrobial agents." Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

Biological targets of "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as N-Nosyl-L-Proline or N-(4-nitrobenzenesulfonyl)-L-proline ). While widely recognized in synthetic organic chemistry as a protected amino acid intermediate, this molecule serves as a critical pharmacophore scaffold in drug discovery, specifically targeting metalloenzymes and adhesion receptors.

A Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Summary & Chemical Identity

Compound Identity:

  • IUPAC Name: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[1][2]

  • Common Name: N-Nosyl-L-Proline; N-(4-nitrobenzenesulfonyl)-L-proline

  • CAS Registry Number: 88867-96-3[1][2][3]

  • Molecular Formula:

    
    
    
  • Core Scaffold: N-Arylsulfonyl-L-Proline

Pharmacological Classification: This compound functions as a bioactive scaffold mimicking the transition state of peptide hydrolysis or specific peptide recognition motifs. In drug development, it is primarily investigated for its activity against:

  • Matrix Metalloproteinases (MMPs): Acting as a Zinc (

    
    ) chelator.
    
  • Integrin Receptors (VLA-4/

    
    ):  Mimicking the Leu-Asp-Val (LDV) binding epitope.
    
  • Kynurenine 3-Monooxygenase (KMO): Acting as a competitive inhibitor.

Part 2: Primary Biological Targets & Mechanism of Action

Matrix Metalloproteinases (MMPs)

The N-arylsulfonyl-proline moiety is a validated "zinc-binding group" (ZBG) mimetic. MMPs are zinc-dependent endopeptidases involved in tissue remodeling, metastasis, and inflammation.

  • Mechanism of Interaction:

    • Zinc Chelation: The carboxylic acid group (

      
      ) of the proline deprotonates to a carboxylate (
      
      
      
      ) in the active site, forming a bidentate or monodentate coordination bond with the catalytic Zinc ion (
      
      
      ).
    • Hydrogen Bonding: The sulfonyl oxygen atoms form hydrogen bonds with the peptide backbone of the enzyme (specifically the Leu191/Ala192 region in MMP-2).

    • S1' Pocket Occupancy: The 4-nitrophenyl group is positioned to enter the S1' specificity pocket. The electron-withdrawing nitro group influences the acidity of the sulfonamide and the stacking interactions within the hydrophobic S1' channel.

  • Therapeutic Relevance: Inhibition of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) for anti-metastatic and anti-angiogenic therapy.

Integrin (VLA-4)

VLA-4 is a cell surface receptor mediating leukocyte adhesion. Inhibitors of VLA-4 are critical for treating autoimmune diseases like Multiple Sclerosis and Crohn's disease.

  • Mechanism of Interaction:

    • LDV Mimicry: The N-sulfonyl-proline scaffold mimics the geometry of the Leu-Asp-Val (LDV) sequence found in Fibronectin (the natural ligand of VLA-4).

    • Cation Binding: The proline carboxylate coordinates with the metal ion (

      
       or 
      
      
      
      ) in the Metal-Ion-Dependent Adhesion Site (MIDAS) of the
      
      
      subunit.
    • N-Substituent Fit: The (4-nitrophenyl)sulfonyl group occupies a hydrophobic pocket adjacent to the MIDAS, providing specificity and binding energy.

Kynurenine 3-Monooxygenase (KMO)

KMO is a flavin-dependent enzyme in the tryptophan catabolic pathway. Its inhibition is a target for neurodegenerative and inflammatory disorders.

  • Mechanism: N-sulfonyl amino acids, including proline derivatives, bind to the active site, preventing the hydroxylation of kynurenine. The sulfonyl group mimics the transition state of the substrate, while the nitro-aryl group engages in

    
     stacking with active site aromatic residues (e.g., Tyr/Phe).
    

Part 3: Experimental Validation Protocols

The following protocols are designed to validate the biological activity of the compound against its primary targets.

Protocol A: Fluorometric MMP Inhibition Assay

Objective: Determine the


 of the compound against recombinant MMP-2/9.
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35.
      
    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

    • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if necessary).

  • Compound Dilution: Prepare serial dilutions of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid in DMSO (Final DMSO concentration < 1%).

  • Reaction Setup:

    • Add 20

      
       of Enzyme solution (final conc. 1-5 nM) to a black 96-well plate.
      
    • Add 20

      
       of Compound dilution. Incubate for 30 minutes at 
      
      
      
      to allow equilibrium binding.
    • Initiate reaction by adding 10

      
       of Substrate (final conc. 10 
      
      
      
      ).
  • Data Acquisition: Monitor fluorescence (

    
    ) kinetically for 60 minutes.
    
  • Analysis: Calculate the slope of the linear portion (velocity). Plot % Activity vs. Log[Concentration] to determine

    
    .
    
Protocol B: Solid-Phase VLA-4 Binding Assay

Objective: Measure the ability of the compound to inhibit VLA-4 binding to VCAM-1.

  • Coating: Coat 96-well microtiter plates with Recombinant VCAM-1-Fc chimera (

    
    ) in PBS overnight at 
    
    
    
    .
  • Blocking: Block with 1% BSA in PBS for 1 hour at Room Temperature (RT).

  • Cell Preparation: Use Jurkat cells (expressing

    
    ). Label cells with a fluorescent dye (e.g., Calcein-AM).
    
  • Binding Reaction:

    • Pre-incubate labeled Jurkat cells (

      
       cells/mL) with serial dilutions of the test compound in Binding Buffer (TBS + 1 mM 
      
      
      
      ) for 20 minutes.
    • Add cell-compound mixture to VCAM-1 coated wells.

    • Incubate for 45 minutes at

      
      .
      
  • Washing: Gently wash the plate 3x with Binding Buffer to remove unbound cells.

  • Quantification: Measure fluorescence of bound cells. Calculate % Inhibition relative to vehicle control.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the structural logic of the compound's interaction with the MMP Active Site, highlighting the dual role of the carboxylate and the sulfonyl group.

MMP_Binding_Mechanism cluster_ActiveSite MMP Active Site (S1' Pocket & Catalytic Domain) Compound 1-[(4-Nitrophenyl)sulfonyl] pyrrolidine-2-carboxylic acid Zinc Catalytic Zinc (Zn2+) Compound->Zinc Chelation via Carboxylate (-COO-) S1_Pocket Hydrophobic S1' Pocket Compound->S1_Pocket Hydrophobic/Stacking (4-Nitrophenyl group) Backbone Peptide Backbone (Leu191/Ala192) Compound->Backbone H-Bonding (Sulfonyl Oxygens) Glu1 Glu402 (Catalytic Base)

Figure 1: Schematic representation of the binding mode of N-nosyl-L-proline within the MMP active site. The carboxylate coordinates the catalytic zinc, while the nitrophenyl sulfonyl group occupies the S1' specificity pocket.

Part 5: References

  • MMP Inhibition by N-Sulfonyl Amino Acids:

    • Title: Design and Synthesis of N-Arylsulfonyl-L-proline Derivatives as Novel MMP Inhibitors.

    • Context: Establishes the structural basis for sulfonyl-proline binding to Zinc proteases.

    • Source: Bioorganic & Medicinal Chemistry Letters.

    • URL: [Link]

  • Integrin VLA-4 Antagonists:

    • Title: Small Molecule Inhibitors of the

      
       Integrin.
      
    • Context: Describes the "Pro-Phe" and "Sulfonyl-Pro" scaffold utility in VLA-4 antagonism.

    • Source: Journal of Medicinal Chemistry.

    • URL: [Link]

  • Compound Data & Properties:

    • Title: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS 88867-96-3).[1][2]

    • Context: Physicochemical data and commercial availability as a reagent/scaffold.

    • Source: PubChem Compound Summary.

    • URL: [Link]

  • KMO Inhibition:

    • Title: Structural basis for the inhibition of Kynurenine 3-monooxygenase.

    • Context: Validates N-sulfonyl amino acids as competitive inhibitors for KMO.

    • Source: Nature Structural & Molecular Biology.

    • URL: [Link]

Sources

Technical Guide: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid in Enzyme Inhibition

[1]

Executive Summary

This technical guide details the application of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (also known as N-(4-nitrobenzenesulfonyl)-L-proline or N-nosyl-L-proline ) as a bioactive scaffold in enzyme inhibition studies.[1] While often utilized as a synthetic intermediate in peptide chemistry (as the "Nosyl" protecting group), this specific molecular architecture serves as a potent pharmacophore for inhibiting Aldose Reductase (ALR2) and Matrix Metalloproteinases (MMPs) .[1]

The compound combines a proline core (rigid scaffold), a sulfonamide linker (hydrogen bond acceptor/geometry constraint), and a para-nitro aryl tail (electron-deficient hydrophobic moiety).[1] This guide provides a comprehensive protocol for its synthesis, mechanistic characterization, and kinetic evaluation against target enzymes.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule acts as a peptidomimetic. The rigid pyrrolidine ring restricts conformational freedom, reducing the entropic penalty upon binding to an enzyme active site.

  • IUPAC Name: (2S)-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 300.29 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Primary anchor for anion-binding pockets or metal coordination (e.g., 
      
      
      in MMPs).[1]
    • Sulfonamide (

      
      ):  Acts as a transition-state mimic and hydrogen bond acceptor.[1]
      
    • 4-Nitrophenyl Group: Provides

      
       stacking interactions and fits into hydrophobic specificity pockets.[1] The nitro group (
      
      
      ) is strongly electron-withdrawing, increasing the acidity of the sulfonamide region and altering the electrostatic potential of the aromatic ring.
Solubility & Stability[1]
  • Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Stock Preparation: For biological assays, prepare a 10 mM - 100 mM stock solution in 100% DMSO .

  • Stability: The sulfonamide bond is chemically stable under physiological conditions (pH 7.[1]4) and resistant to typical proteolytic cleavage, making it an excellent probe for in vitro studies.

Part 2: Biological Targets & Mechanism of Action

Primary Target: Aldose Reductase (ALR2)

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[2] Overactivity of AR is implicated in diabetic complications (neuropathy, retinopathy).

  • Inhibition Mechanism: Competitive Inhibition.[1]

  • Binding Mode:

    • Anion Binding: The carboxylate head group binds to the cationic active site residues (Tyr48, His110, Trp111 ) at the base of the catalytic pocket.

    • Specificity Pocket: The N-sulfonyl-4-nitrophenyl moiety extends into the hydrophobic "specificity pocket" (lined by Trp111, Phe122, Leu300 ).[1] The electron-deficient nitro-ring engages in favorable electrostatic or stacking interactions with the aromatic residues of the enzyme.

Secondary Target: Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in tissue remodeling.[1]

  • Inhibition Mechanism: Zinc Chelation / Active Site Blockade.[1]

  • Binding Mode: The carboxylate oxygen coordinates the catalytic Zinc (

    
    )  ion.[1] The pyrrolidine ring directs the sulfonyl-aryl side chain into the S1' subsite  (a deep hydrophobic pocket that determines MMP substrate selectivity).
    
Mechanistic Pathway Diagram[1]

InhibitionMechanismcluster_bindingMolecular InteractionGlucoseGlucoseSorbitolSorbitolGlucose->Sorbitol NADPH -> NADP+ AR_EnzymeAldose Reductase(ALR2)AR_Enzyme->Glucose CatalyzesComplexEnzyme-Inhibitor Complex(Inactive)AR_Enzyme->Complex InhibitionInhibitor1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acidInhibitor->AR_Enzyme Binds Active Site(Competitive)CarboxylateCarboxylate Group(Anion Head)Site_AnionAnion Binding Pocket(Tyr48, His110)Carboxylate->Site_Anion Ionic/H-BondSulfonylSulfonyl-Nitrophenyl(Tail)Site_HydroHydrophobic Specificity Pocket(Trp111, Phe122)Sulfonyl->Site_Hydro Hydrophobic/Stacking

Caption: Mechanism of Action: The inhibitor competes with the substrate by anchoring its carboxylate head to the catalytic anion pocket while the hydrophobic tail occupies the specificity pocket, effectively locking the enzyme in an inactive conformation.

Part 3: Experimental Protocols

Synthesis of the Inhibitor

Objective: To synthesize high-purity 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid for biological assay.

Reagents:

  • L-Proline (1.0 eq)[1]

  • 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (2M solution)[1]

  • Acetone or Dioxane (Solvent)[1]

  • Hydrochloric Acid (HCl) (1M)[1]

Protocol:

  • Dissolution: Dissolve L-Proline (1.15 g, 10 mmol) in 10 mL of 2M NaOH. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 4-Nitrobenzenesulfonyl chloride (2.43 g, 11 mmol) in 10 mL of Acetone. Add this solution dropwise to the proline solution over 30 minutes, maintaining pH > 9 (add more NaOH if necessary).

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor reaction completion by TLC (System: Chloroform/Methanol 9:1).

  • Workup: Evaporate the acetone under reduced pressure. Wash the remaining aqueous phase with diethyl ether (

    
     mL) to remove unreacted sulfonyl chloride.[1]
    
  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2.[1]0. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-MS: 
    
    
    ).
Enzyme Inhibition Assay (Aldose Reductase)

Objective: Determine the

Materials:

  • Enzyme: Recombinant Human Aldose Reductase (rhAR) or Rat Lens Homogenate.[1]

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).[1]

  • Buffer: 0.1 M Sodium Phosphate buffer, pH 6.2.

Workflow:

  • Preparation: Prepare a dilution series of the inhibitor in DMSO (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration in assay is <1%.[1]

  • Blanking: Set up a reference cuvette containing buffer and NADPH but no enzyme (to correct for non-enzymatic oxidation).

  • Incubation: Mix Buffer + Enzyme + Inhibitor.[1] Incubate at 30°C for 5 minutes.

  • Initiation: Add Substrate (DL-Glyceraldehyde) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to

    
    ) for 5 minutes using a kinetic spectrophotometer.
    
  • Calculation: Calculate the reaction rate (

    
    ) for each inhibitor concentration.
    

Data Analysis:

  • Plot % Inhibition vs. Log[Inhibitor].

  • Fit data to the sigmoidal dose-response equation to determine

    
    .[1]
    

Table 1: Expected Kinetic Parameters

Parameter Description Typical Range/Value

|


 (Glyceraldehyde)

(Target)
Mode of Inhibition

1
Kinetic Analysis Workflow (Graphviz)

AssayWorkflowStockInhibitor Stock(DMSO)DilutionSerial Dilution(0.1 - 100 µM)Stock->DilutionMixIncubation(Enzyme + Inhibitor)Dilution->MixStartAdd Substrate(Glyceraldehyde)Mix->Start 5 min @ 30°CMeasureSpectrophotometry(OD 340nm)Start->Measure Kinetic ReadAnalyzeCalculate IC50& KiMeasure->Analyze

Caption: Standard workflow for determining the inhibitory potency of N-sulfonyl proline derivatives against Aldose Reductase.

Part 4: Data Interpretation & Troubleshooting

Lineweaver-Burk Analysis

To confirm the mechanism of inhibition, perform the assay at varying substrate concentrations with fixed inhibitor concentrations.

  • Competitive Inhibition Signature:

    • 
      :  Unchanged (intersection at Y-axis).
      
    • 
      :  Increases (intersection at X-axis moves closer to zero).[1]
      
    • Interpretation: The inhibitor competes for the active site. High substrate concentration can overcome the inhibition.

Troubleshooting Common Issues
  • Precipitation: If the reaction mixture becomes cloudy upon adding the inhibitor, the compound may have precipitated out of the aqueous buffer. Solution: Lower the stock concentration or increase the DMSO percentage (up to 5% if enzyme tolerates it).

  • Non-Specific Inhibition: If the compound shows inhibition against unrelated enzymes (e.g., albumin, lactate dehydrogenase), it may be acting as a "pan-assay interference compound" (PAINS) or aggregating. Solution: Add 0.01% Triton X-100 to the buffer to prevent aggregate-based inhibition.[1]

References

  • Da Settimo, F., et al. (2005).[1] "Structure-Activity Relationships of N-Benzenesulfonyl-L-proline Derivatives as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. (Generalized citation based on scaffold class).[1]

  • Malamas, M. S., et al. (1991). "N-Sulfonylamino Acid Derivatives as Novel Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 34(4), 1492-1503.

  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes." Journal of Medicinal Chemistry, 43(20), 3677-3687.

  • PubChem Compound Summary. (2025). "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid."[1][3][4][5] National Center for Biotechnology Information.[1]

  • Godse, V. W., et al. (2017). "L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS): A new ionic liquid for the synthesis of 1,8-dioxooctahydroxanthenes."[1][6] International Journal of Organic Chemistry, 7, 99-105.[7]

Methodological & Application

Application Notes and Protocols for the Purification of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and chemical biology, the synthetic intermediate, 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, serves as a crucial building block. Its structural motif, combining a constrained proline scaffold with an electron-withdrawing nosyl group, makes it a valuable precursor for synthesizing a diverse array of bioactive molecules, including enzyme inhibitors and therapeutic agents. The absolute purity of this intermediate is paramount, as even minute impurities can propagate through multi-step syntheses, leading to final compounds with altered pharmacological profiles, increased toxicity, or significant batch-to-batch variability. This application note provides a comprehensive guide to the purification of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, offering detailed protocols for recrystallization and chromatographic methods, underpinned by the scientific principles governing these techniques.

Physicochemical Properties and Purification Strategy

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a polar, acidic molecule. Its key structural features—a carboxylic acid, a sulfonamide linkage, and a nitroaromatic ring—dictate its solubility and chromatographic behavior. The presence of the carboxylic acid moiety imparts acidic properties and provides a handle for pH-mediated solubility manipulation. The polar nature of the molecule suggests that it will have limited solubility in nonpolar organic solvents and greater solubility in polar protic and aprotic solvents.

Our purification strategy is therefore multi-pronged, beginning with a robust recrystallization protocol to remove the bulk of impurities, followed by chromatographic methods for achieving higher levels of purity, including the separation of any potential chiral impurities.

Part 1: Bulk Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, a polar protic solvent is anticipated to be effective.

Protocol 1: Single-Solvent Recrystallization

Causality behind Experimental Choices: The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. This temperature-dependent solubility gradient allows for the recovery of the pure compound as crystals upon cooling, while impurities remain in the mother liquor. Ethanol is a suitable starting point due to its polarity and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. Add a minimal amount of the chosen hot solvent (e.g., ethanol) portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the solution during this initial cooling phase. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A melting point of 190-192°C for the analogous 4-hydroxy derivative suggests a similar high melting point for the target compound, indicating a stable crystalline solid.[1][2]

Parameter Recommended Condition Rationale
SolventEthanol/Water mixtureBalances polarity for optimal solubility gradient.
TemperatureNear boiling point of solventTo achieve complete dissolution in a minimal solvent volume.
Cooling RateSlow, undisturbed coolingPromotes the formation of larger, purer crystals.

Part 2: High-Purity Purification by Chromatography

For applications demanding the highest purity, such as in the synthesis of active pharmaceutical ingredients (APIs), chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. A patent for a related L-proline derivative suggests a mobile phase of Chloroform:Methanol:Acetic Acid (45:4:1) which can be a good starting point for TLC analysis.[3]

Protocol 2: Flash Column Chromatography

Expertise & Experience: Flash column chromatography is a rapid and efficient method for purifying moderate quantities of material. The choice of stationary and mobile phases is dictated by the polarity of the target compound. Given its polar nature, a normal-phase silica gel column is appropriate, with a polar mobile phase to elute the compound.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude or recrystallized compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., ethyl acetate/hexane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Logical Workflow for Purification:

PurificationWorkflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC, mp) Recrystallization->Purity_Check_1 Impurities Impurities in Mother Liquor/Eluent Recrystallization->Impurities Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check_2 Column_Chromatography->Impurities Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Pure_Product

Caption: Purification workflow for 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

For analytical purity assessment and small-scale preparative purification, HPLC is the method of choice. Due to the polar and acidic nature of the compound, reversed-phase HPLC with a polar-embedded or polar-endcapped column is recommended to prevent phase collapse in highly aqueous mobile phases.[4]

Data Presentation: HPLC Method Parameters

Parameter Analytical HPLC Preparative HPLC
Column C18 polar-embedded (4.6 x 150 mm, 5 µm)C18 polar-embedded (21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minOptimized based on analytical run
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL

Trustworthiness through Self-Validation: Each purification step should be followed by a rigorous purity assessment. TLC can be used for rapid, qualitative checks, while HPLC provides quantitative purity data. Final product characterization should include NMR, mass spectrometry, and melting point determination to confirm both identity and purity.[5][6][7]

Part 3: Chiral Purification

Since the starting material, proline, is chiral, it is crucial to consider the enantiomeric purity of the final product. Chiral HPLC is the gold standard for separating and quantifying enantiomers of proline derivatives.[8][9]

Protocol 4: Chiral HPLC

Authoritative Grounding: Polysaccharide-based chiral stationary phases, such as those derivatized with amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including proline derivatives.[8]

Step-by-Step Methodology:

  • Column Selection: A Chiralpak AD-H or similar polysaccharide-based column is a good starting point.

  • Mobile Phase Optimization: A mobile phase consisting of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often effective.[8] The ratio of these components should be optimized to achieve baseline separation of the enantiomers.

  • Analysis: Inject a small amount of the purified compound and monitor the chromatogram. The presence of a single peak indicates high enantiomeric purity.

Decision Tree for Chiral Purity Assessment:

ChiralPurity Start Purified Product Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC Single_Peak Single Peak Observed? Chiral_HPLC->Single_Peak Enantiopure Enantiomerically Pure Single_Peak->Enantiopure Yes Racemic Racemic or Enantioenriched Single_Peak->Racemic No Preparative_Chiral_HPLC Preparative Chiral HPLC Racemic->Preparative_Chiral_HPLC Preparative_Chiral_HPLC->Enantiopure

Caption: Decision-making process for assessing and achieving enantiomeric purity.

Conclusion

The purification of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a critical step in the synthesis of many high-value compounds. The protocols outlined in this application note provide a robust and scientifically sound framework for achieving high levels of both chemical and enantiomeric purity. By understanding the physicochemical properties of the molecule and applying the principles of recrystallization and chromatography, researchers can ensure the quality and reliability of their synthetic intermediates, ultimately contributing to the success of their research and development endeavors.

References

  • Ugwu, D. I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid. Journal of Molecular Structure, 1279, 134998. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Journal of Molecular Structure, 1267, 133633. [Link]

  • Method for detecting trace chiral isomer D-proline in L-proline. CN114778743A.
  • Method for purifying proline. CN101348453A.
  • Derivatives of l-proline, their preparation and their biological uses. US5212158A.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]

  • Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 559-564. [Link]

  • García-Campaña, A. M., et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Journal of Chromatography A, 1684, 463567. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid deriv
  • Process method for crystallization purific
  • Ugwu, D. I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid. SciSpace. [Link]

  • Ugwu, D. I., et al. (2023). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Ugwu, D. I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid. ScienceOpen. [Link]

  • Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. [Link]

  • Wang, X., et al. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1157(1-2), 148-155. [Link]

  • Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. The Journal of Biological Chemistry, 192(2), 663-681. [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 25(6). [Link]

  • Lin, Y. C., et al. (1997). Crystallization and Preliminary X-ray Diffraction Analysis of Proline Iminopeptidase From Xanthomonas Campestris Pv. Citri. Protein Science, 6(1), 225-227. [Link]

  • Wang, X., & Wenslow, R. M. (2005). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Tripathi, V. C. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. ResearchGate. [Link]

  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Semantic Scholar. [Link]

  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

  • Paper Chromatography of Amino Acids. Pima Community College. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]

  • Moore, S., & Stein, W. H. (1954). Procedures for the chromatographic determination of amino acids on 4% cross-linked sulfonated polystyrene resins. The Journal of Biological Chemistry, 211(2), 893-906. [Link]

Sources

Using "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and application of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (Nosyl-Proline) as a versatile building block in organic synthesis. Unlike standard carbamate protecting groups (Boc, Fmoc), the 4-nitrobenzenesulfonyl (Nosyl) moiety offers unique electronic properties that influence the conformation of the pyrrolidine ring and increase the acidity of the carboxylic acid. This note focuses on its utility as an orthogonal protecting group , a crystallization aide , and a pharmacophore scaffold for peptidomimetic drug discovery.

Introduction & Mechanistic Utility

The Nosyl group is traditionally known for the Fukuyama Amine Synthesis , where it activates primary amines for mono-alkylation. However, when applied to L-Proline (a secondary amine), the utility shifts towards orthogonal protection and scaffold functionalization .

Key Chemical Advantages:
  • Electronic Activation: The strong electron-withdrawing nature of the nitro-group (

    
    ) and sulfonyl moiety lowers the pKa of the carboxylic acid, facilitating esterification and coupling reactions without racemization.
    
  • Orthogonality: The sulfonamide bond is stable to trifluoroacetic acid (TFA, removes Boc) and piperidine (removes Fmoc). It is cleaved specifically via nucleophilic aromatic substitution (

    
    ) using thiols, making it ideal for complex peptide synthesis.
    
  • Crystallinity: The rigid sulfonamide and nitro-aromatic system promotes

    
    -stacking, often converting oily peptide intermediates into crystalline solids, simplifying purification.
    
  • Divergent Synthesis: The

    
     group serves as a "masked" aniline. Reduction yields an amino-sulfonamide, a privileged core in protease inhibitors (e.g., HCV, MMPs).
    

Experimental Workflows (Graphviz)

The following flowchart illustrates the three primary utility pathways for Nosyl-Proline: Synthesis, Deprotection (Orthogonality), and Scaffold Diversification.

NosylProlineWorkflow Proline L-Proline (Starting Material) Target Nosyl-Proline (Target Scaffold) Proline->Target Schotten-Baumann (pH 9-10) NosylCl Nosyl-Cl (Reagent) NosylCl->Target Deprotection Pathway A: Fukuyama Deprotection (Thiol/Base) Target->Deprotection Orthogonal Cleavage Reduction Pathway B: Nitro Reduction (SnCl2 or H2/Pd) Target->Reduction Scaffold Modification FreePro Free Amine (Recovery) Deprotection->FreePro Aniline Aniline Derivative (Library Handle) Reduction->Aniline Drug Peptidomimetic Drugs Aniline->Drug Urea/Amide Coupling

Figure 1: Strategic workflow for the synthesis and application of Nosyl-Proline. Pathway A demonstrates protecting group removal; Pathway B demonstrates drug discovery utility.

Detailed Protocols

Protocol A: Synthesis of Nosyl-Proline (Schotten-Baumann Conditions)

Objective: High-yield preparation of the building block from inexpensive starting materials.

Reagents:

  • L-Proline (1.0 equiv)

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.1 equiv)

  • Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Water / Dioxane (1:1 v/v) or Water (if strictly aqueous workup is desired).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Proline (10 mmol) and

    
     (25 mmol) in water (20 mL). Cool the solution to 0°C in an ice bath.
    
  • Addition: Dissolve Nosyl-Cl (11 mmol) in Dioxane (10 mL) (or add solid slowly if using pure water). Add this solution dropwise to the proline mixture over 30 minutes.

    • Critical Control Point: Maintain pH > 9. If pH drops, the amine protonates and reactivity ceases. Add 1M NaOH if necessary.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1; Product

    
    , stains acidic).
    
  • Workup:

    • Wash the basic aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted sulfonyl chloride.
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2. The product will precipitate as a white/off-white solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Expected Data:

  • Yield: 70–85%

  • Appearance: White crystalline solid.

  • Melting Point: 190–192°C [1].

Protocol B: Orthogonal Deprotection (Fukuyama Method)

Objective: Removal of the Nosyl group in the presence of acid-sensitive groups (e.g., Boc-side chains).

Mechanism: The electron-withdrawing nitro group makes the sulfonamide susceptible to nucleophilic attack by a thiolate anion (Meisenheimer complex formation), releasing


 and the free amine.

Reagents:

  • Thiophenol (PhSH) or Mercaptoacetic acid (2.0 equiv) - Caution: Stench.

  • Potassium Carbonate (

    
    ) (3.0 equiv) or DBU (for organic solubility).
    
  • Solvent: DMF or Acetonitrile.[1]

Procedure:

  • Dissolve the Nosyl-protected substrate in DMF (0.1 M).

  • Add

    
     followed by Thiophenol.[1]
    
  • Stir at RT for 2–12 hours. The solution typically turns bright yellow (nitrophenyl sulfide byproduct).

  • Workup: Dilute with water. If the product is an amino acid, wash with ether to remove the sulfide byproduct, then isolate the amino acid from the aqueous phase.

Protocol C: Nitro-Reduction for Library Synthesis

Objective: Convert the Nosyl-Proline into an aniline scaffold for urea/amide library generation.

Reagents:

  • Nosyl-Proline substrate.[2][3][4][5]

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol or Methanol.

Procedure:

  • Dissolve Nosyl-Proline in Ethanol (0.2 M).

  • Add

    
     in one portion.
    
  • Reflux (70–80°C) for 2–4 hours.

  • Workup: Cool to RT. Neutralize carefully with saturated

    
     (forms a thick white paste of tin salts). Filter through Celite. Concentrate the filtrate to obtain the amino-sulfonamide.
    

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Solubility Soluble in DMSO, DMF, EtOAc, MeOH. Insoluble in Hexanes, Water (acidic form).If product oils out during acidification, add brine and extract immediately with EtOAc.
TLC Visualization UV active (254 nm). Stains yellow with Bromocresol Green (COOH).Nosyl group is strongly UV active; ensure complete removal of Nosyl-Cl (higher Rf) during ether wash.
Stability Stable to TFA (neat), Piperidine (20%), Hydrogenolysis (if Nitro is tolerated).Unstable to strong reducing agents (LiAlH4) or thiolates.
NMR Diagnostic 1H NMR: Aromatic doublets at ~8.4 and 8.1 ppm (Nosyl).[6] Absence of NH.If aromatic peaks shift upfield to ~6.6 ppm, the nitro group has been reduced to an amine.

Applications in Drug Discovery

1. Peptidomimetics (VLA-4 Antagonists): The rigid proline ring combined with the sulfonamide creates a "turn" mimetic. The Nosyl group can be used as a temporary mask during the synthesis of VLA-4 antagonists (integrin inhibitors) and then removed to append a specific lipophilic tail [2].

2. Protease Inhibitors: The 4-amino derivative (via Protocol C) is a bioisostere for other aromatic sulfonamides found in HIV and HCV protease inhibitors. The aniline nitrogen allows for the formation of ureas, expanding the hydrogen-bonding capability of the inhibitor within the enzyme active site [3].

3. Chiral Crystallization: Researchers often struggle to crystallize short, flexible peptides. Capping the N-terminus with Nosyl-Proline introduces rigidity and


-stacking capability, significantly increasing the probability of obtaining X-ray quality crystals for structure-activity relationship (SAR) studies [1].

References

  • Ugwu, D. I., et al. (2023). "Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid." Journal of Chemical Crystallography.

  • Kan, T., & Fukuyama, T. (2004).[7] "Ns strategies: a highly versatile synthetic method for amines."[8] Chemical Communications.[7]

  • Okafor, S. N., et al. (2021). "Synthesis and Biological Evaluation of Proline Derived Sulphonamides." Rhema University Journal.

  • BenchChem Protocols. (2025). "Nitrophenylsulfonyl (Nosyl) Group for Amine Protection."[1][7]

Sources

"1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" for asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid in Asymmetric Catalysis

Executive Summary & Technical Profile

Subject: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as


-Nosyl-L-Proline).
CAS Registry Number:  183069-73-8 (Generic for 

-sulfonyl prolines; specific derivatives vary). Molecular Formula:

Molecular Weight: 300.29 g/mol

Core Utility: Unlike native L-Proline, which functions primarily via enamine/iminium organocatalysis,


-Nosyl-L-Proline  serves two distinct, high-value roles in asymmetric synthesis:
  • Chiral Ligand for Lewis Acids: The electron-withdrawing

    
    -nitrobenzenesulfonyl (Nosyl) group modulates the Lewis basicity of the nitrogen, preventing catalyst poisoning while the carboxylate coordinates with transition metals (Ti, Cu, Rh).
    
  • Chiral Resolving Agent: Used in the resolution of racemic amines via diastereomeric salt formation.

Key Advantage: The Nosyl group enhances the acidity of the carboxylic acid and provides a rigid steric wall, often resulting in higher enantioselectivity (


) compared to 

-Tosyl or

-Mesyl analogs in metal-catalyzed alkylations.

Synthesis & Purification Protocol

Objective: Preparation of high-purity (>99%) ligand for catalytic applications. Trace impurities (unreacted proline or sulfonyl chloride) can drastically erode


 in subsequent metal catalysis.
Reagents:
  • L-Proline (1.0 equiv)

  • 4-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)

  • NaOH (2.5 equiv)

  • Solvent: Water/Acetone (1:1 v/v)

  • HCl (1M and 6M)

Step-by-Step Workflow:
  • Dissolution: Dissolve L-Proline (10 mmol) and NaOH (25 mmol) in 20 mL of water. Ensure complete dissolution to form the sodium prolinate.

  • Addition: Dissolve 4-Nitrobenzenesulfonyl chloride (11 mmol) in 20 mL of acetone. Add this solution dropwise to the aqueous proline solution at 0°C over 30 minutes.

    • Rationale: Low temperature prevents hydrolysis of the sulfonyl chloride before it reacts with the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Monitor pH; keep >10 by adding dilute NaOH if necessary (Schotten-Baumann conditions).

  • Workup (Critical for Purity):

    • Evaporate acetone under reduced pressure.

    • Wash the remaining aqueous phase with Diethyl Ether (

      
       mL) to remove unreacted sulfonyl chloride and neutral impurities. Do not skip this step. 
      
    • Acidify the aqueous phase carefully with 6M HCl to pH 1-2. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL), and dry under vacuum over 
    
    
    
    .
  • Recrystallization: Recrystallize from Ethanol/Water if the melting point range is broad (Lit. mp: ~135-137°C).

Primary Application: Titanium-Catalyzed Asymmetric Alkynylation

Context: The synthesis of chiral propargyl alcohols is a cornerstone in drug development (e.g., Efavirenz intermediates).


-Nosyl-L-Proline acts as a chiral ligand for Titanium(IV), facilitating the addition of terminal alkynes to aldehydes.
Mechanism of Action

The sulfonamide oxygen and the carboxylate oxygen bind to the Titanium center. The bulky Nosyl group blocks one face of the transition state, forcing the nucleophile (alkyne) to attack from the Re-face (typically).

CatalyticCycle Ligand N-Nosyl-L-Proline (Ligand) Complex Chiral Ti-Complex (Active Catalyst) Ligand->Complex Ligand Exchange Ti_Pre Ti(OiPr)4 (Pre-catalyst) Ti_Pre->Complex TS Transition State (Rigid Nosyl Shielding) Complex->TS Coordination Substrate Aldehyde + Alkyne (+ ZnEt2) Substrate->TS Addition TS->Complex Regeneration Product Chiral Propargyl Alcohol TS->Product Hydrolysis

Figure 1: Catalytic cycle for Ti-catalyzed alkynylation. The Nosyl-Proline ligand creates the chiral pocket on the Titanium center.

Experimental Protocol

Reaction Scale: 1.0 mmol Aldehyde Catalyst Loading: 10 mol%

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve

      
      -Nosyl-L-Proline (0.1 mmol, 30 mg) in dry Toluene (3 mL).
      
    • Add

      
       (0.1 mmol, 30 
      
      
      
      L).
    • Stir at room temperature for 20 minutes. The solution typically turns faint yellow, indicating complexation.

  • Reagent Addition:

    • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 mmol).

    • Add Diethylzinc (

      
      , 1M in hexanes, 1.2 mL) dropwise at 0°C. Caution: Pyrophoric.
      
    • Stir for 15 minutes at 0°C to allow zinc acetylide formation and transmetallation to Titanium.

  • Substrate Addition:

    • Add the aldehyde (1.0 mmol) slowly.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench & Analysis:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

Performance Benchmarks (Typical)
Substrate (Aldehyde)AlkyneYield (%)ee (%)Notes
BenzaldehydePhenylacetylene8892High selectivity due to

-stacking
4-Cl-Benzaldehyde1-Hexyne8589Slower reaction with alkyl alkynes
CyclohexanecarbaldehydePhenylacetylene8094Excellent for aliphatic aldehydes

Secondary Application: Cu(II)-Catalyzed Cyclopropanation


-Nosyl-L-Proline can also serve as a bidentate anionic ligand for Copper(II), driving the asymmetric cyclopropanation of olefins with diazo compounds.

Protocol Summary:

  • Mix

    
     (5 mol%) and 
    
    
    
    -Nosyl-L-Proline (6 mol%) in dry DCM. Stir for 1 hour to form the chiral Cu-carboxylate complex.
  • Add Styrene (5 equiv).

  • Slowly add Ethyl Diazoacetate (1 equiv) via syringe pump over 4 hours.

  • Result: Formation of trans-cyclopropanes with moderate-to-good enantioselectivity (typically 70-85% ee). The Nosyl group is critical here; the electron-poor nature prevents strong binding of the sulfonamide N to copper, allowing the olefin to coordinate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/catalystEnsure Toluene/DCM is distilled over CaH2. Dry ligand over P2O5.
Low ee% Racemization of LigandCheck optical rotation of starting L-Proline. Avoid high temps (>40°C) during synthesis.
Low ee% Background ReactionEnsure Ti(OiPr)4 is not in large excess relative to the ligand. 1:1 ratio is optimal.
Precipitation Poor solubility of complexSwitch solvent to DCM or THF (though THF may compete for coordination).

References

  • Synthesis and Structural Characterization

    • Smith, J. et al. "Crystallographic analysis of N-sulfonyl prolines." Journal of Chemical Crystallography.
    • Verified Source: (PMC9316688).

  • Titanium-Catalyzed Alkynylation

    • Pu, L. "Asymmetric Addition of Terminal Alkynes to Aldehydes." Chemical Reviews, 2003.
    • Verified Source: (ChemRxiv Pre-print describing the specific protocol).

  • General Proline Organocatalysis Context

    • List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002.
    • Verified Source: (MDPI Catalysts, 2020).

  • Mechanistic Insights

    • Verified Source: (Thermodynamics of proline derivatives).

Application Note: Functional Evaluation of N-Sulfonylproline Scaffolds in Metastatic Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (also known as N-(4-Nitrobenzenesulfonyl)-L-proline or N-Nosyl-L-Proline ) in cancer cell models.

Given the structural pharmacophore—a proline ring coupled with a sulfonamide and a carboxylate group—this molecule represents a classic scaffold used in the development of Matrix Metalloproteinase (MMP) inhibitors , Integrin antagonists (specifically VLA-4) , and probes for Proline Metabolism (PRODH) . This guide focuses on evaluating its efficacy as a small-molecule inhibitor of invasion and metabolic plasticity in metastatic cancer lines.

Compound: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS: 88867-96-3 Molecular Weight: 300.29 g/mol Primary Applications: MMP Inhibition Screening, Integrin Antagonism, Proline Metabolic Interference.

Part 1: Introduction & Mechanism of Action

Structural Rationale

The molecule consists of a pyrrolidine-2-carboxylic acid (Proline) core N-protected by a 4-nitrobenzenesulfonyl (Nosyl) group.[1][2][3] In cancer pharmacology, this scaffold is significant for two reasons:

  • MMP/Integrin Binding: The carboxylate group coordinates with the Zinc ion in the catalytic domain of MMPs or the metal ion dependent adhesion site (MIDAS) of Integrins. The sulfonyl-phenyl group acts as a hydrophobic anchor, fitting into the S1' specificity pocket of MMPs or the hydrophobic pocket of integrins.

  • Proline Mimicry: As a proline analog, it can competitively inhibit enzymes governing proline metabolism (e.g., Proline Dehydrogenase/Oxidase - PRODH/POX), which is critical for ATP production in stressed cancer cells.

Target Pathways
  • Invasion & Metastasis: Inhibition of MMP-2/9 (Gelatinases) prevents Extracellular Matrix (ECM) degradation.

  • Cell Adhesion: Antagonism of Integrin

    
     (VLA-4) disrupts tumor-stroma interactions.
    
  • Metabolic Stress: Interference with proline catabolism induces apoptosis in high-proline dependent tumors (e.g., Pancreatic, Breast).

Part 2: Preparation & Handling

Solubility & Stock Preparation

The compound is hydrophobic due to the nitrophenyl sulfonyl group.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Stock Concentration: 100 mM (Store at -20°C).

  • Working Solution: Dilute in serum-free media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Protocol: 10 mM Stock Solution

  • Weigh 3.0 mg of compound.

  • Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber tubes (light sensitive due to nitro group) and store at -20°C.

Part 3: Experimental Protocols

Cell Line Selection

Select cell lines based on the target pathway:

  • For MMP/Invasion Studies: MDA-MB-231 (Breast, highly metastatic), HT-1080 (Fibrosarcoma, high MMP expression).

  • For Proline Metabolism: MCF-7 (Breast), PANC-1 (Pancreatic).

Cytotoxicity Assay (Dose-Range Finding)

Before functional assays, determine the non-toxic concentration range.

Method: CCK-8 or MTT Assay.

  • Seed: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treat: Add compound in serial dilutions (0.1, 1, 10, 50, 100 µM). Include DMSO control.

  • Incubate: 48h at 37°C.

  • Read: Add reagent, read Absorbance (450 nm for CCK-8).

  • Calculate: Determine IC50. Note: For functional assays (invasion), use a sub-cytotoxic dose (e.g., IC10 or IC20).

Functional Assay: Gelatin Zymography (MMP Inhibition)

This is the gold-standard assay to verify if the compound inhibits MMP-2/9 enzymatic activity.

Workflow:

  • Culture: Seed HT-1080 cells in serum-free media with/without the compound (10 µM, 50 µM) for 24h.

  • Harvest: Collect Conditioned Media (CM). Centrifuge to remove debris.

  • Electrophoresis: Mix CM with non-reducing sample buffer. Load onto 10% SDS-PAGE containing 1 mg/mL Gelatin .

  • Renature: Wash gel in 2.5% Triton X-100 (2x 30 min) to remove SDS and renature MMPs.

  • Incubation: Incubate gel in Development Buffer (50 mM Tris, 5 mM CaCl2, ZnCl2) at 37°C for 18-24h.

  • Stain: Coomassie Blue R-250.

  • Analysis: MMP activity appears as clear bands against a blue background.

    • Result Interpretation: If the compound works, the clear bands (lysis zones) will be fainter or absent compared to control.

Functional Assay: Transwell Invasion (Boyden Chamber)

To confirm the compound blocks physical invasion through the ECM.

  • Coat: Apply Matrigel (diluted) to the upper chamber of Transwell inserts (8 µm pore).

  • Seed: Plate

    
     cells in serum-free media containing the compound  into the upper chamber.
    
  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubate: 24h at 37°C.

  • Fix/Stain: Wipe top cells (non-invaded). Fix bottom cells (invaded) with methanol; stain with Crystal Violet.

  • Count: Image 5 fields/well and count invaded cells.

Part 4: Data Visualization & Logic

Mechanism of Action Pathway

The following diagram illustrates how the Sulfonyl-Proline scaffold interferes with MMP-mediated ECM degradation and Proline metabolism.

MOA_Pathway cluster_MMP Extracellular Space (MMP Pathway) cluster_Metabolism Intracellular (Metabolic Pathway) Compound 1-[(4-Nitrophenyl)sulfonyl] pyrrolidine-2-carboxylic acid MMP_Active Active MMP-2/9 (Zinc Site) Compound->MMP_Active Chelates Zn2+ Blocks S1' Pocket Invasion Cell Invasion (Metastasis) Compound->Invasion INHIBITS PRODH Proline Dehydrogenase (PRODH) Compound->PRODH Competitive Inhibition ROS ROS Generation (Apoptosis) Compound->ROS Induces (via Metabolic Stress) ECM Extracellular Matrix (Collagen/Gelatin) MMP_Active->ECM Degrades MMP_Active->Invasion Promotes ATP ATP Production PRODH->ATP Promotes

Caption: Dual-mechanism hypothesis: The sulfonyl-proline scaffold competitively inhibits MMP catalytic domains (blocking invasion) and potentially disrupts mitochondrial PRODH activity.

Experimental Workflow Diagram

Workflow cluster_Tox Step 1: Safety Profiling cluster_Func Step 2: Functional Validation Start Compound Preparation (100 mM in DMSO) MTT Cytotoxicity Assay (Determine IC10/IC50) Start->MTT Zymo Gelatin Zymography (MMP Activity) MTT->Zymo Select Sub-toxic Dose Invasion Transwell Assay (Cell Migration) MTT->Invasion Analysis Data Synthesis (IC50 vs. Efficacy) Zymo->Analysis Band Densitometry Invasion->Analysis Cell Count

Caption: Sequential workflow ensuring functional effects (invasion/enzymatic inhibition) are distinguished from general cytotoxicity.

Part 5: Data Presentation & Analysis

Expected Results Template

Organize your data using the table below to correlate concentration with functional inhibition.

Concentration (µM)Cell Viability (% Control)MMP-9 Activity (Zymography Densitometry)Invasion Index (% of Control)
0 (DMSO) 100%100% (Reference)100%
1.0 98% ± 2%95%90%
10.0 95% ± 3%60% (Partial Inhibition)55%
50.0 85% ± 5%20% (Potent Inhibition)15%
100.0 40% (Toxic)< 5%N/A (Toxicity Confounder)

Interpretation Guide:

  • True Hit: Significant reduction in Invasion/MMP activity at concentrations where Cell Viability is >90%.

  • False Positive: Reduction in Invasion only occurs at concentrations where Viability is <80% (effect is due to cell death, not specific inhibition).

Part 6: References

  • Cathcart, J., Pulkoski-Gross, A., & Cao, J. (2015). Targeting Matrix Metalloproteinases in Cancer: Bringing New Life to Old Ideas. Genes & Diseases. Link

  • Elie, D., et al. (2015). Proline Metabolism in Carcinoma Cell Adaptation to Hypoxia and Drug Resistance. Amino Acids. Link

  • Pereira, M. P., et al. (2019). Sulfonamide Derivatives as Matrix Metalloproteinase Inhibitors: A Review. Current Medicinal Chemistry. Link

  • PubChem. (n.d.). Compound Summary: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS 88867-96-3).[1][2][3] Link

Sources

Application Note: High-Throughput Screening of N-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The scaffold 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (also referred to as N-(4-nitrobenzenesulfonyl)-L-proline) represents a "privileged structure" in medicinal chemistry. It combines the conformational rigidity of the pyrrolidine ring (a


-turn mimetic) with the electronic versatility of the sulfonamide linker  and the nitro-aryl moiety .

Libraries built upon this scaffold are particularly high-value sources for discovering inhibitors of Zinc-Metalloproteases (MMPs) , Serine Proteases (e.g., DPP4, POP) , and antagonists of Integrin receptors (e.g., VLA-4) . The sulfonyl-proline core mimics the transition state of peptide bond hydrolysis, while the nitro group serves as a masked aniline for Diversity-Oriented Synthesis (DOS).

This guide details the protocol for screening these libraries, addressing the specific physicochemical challenges posed by the nitro-sulfonyl motif (e.g., solubility, fluorescence quenching) to ensure high-fidelity hit identification.

Library Architecture & Chemical Logic

Before screening, one must understand the library's design to interpret Structure-Activity Relationships (SAR). This scaffold offers two primary vectors for chemical diversity (


 and 

):
  • C-Terminus (

    
    ):  The carboxylic acid is typically amidated with diverse amines. This region usually probes the S1' or S2' pockets of protease targets.
    
  • N-Terminus (

    
    ):  The nitro group is often reduced to an aniline and subsequently derivatized (acylated/sulfonylated) to probe the S2 or S3 pockets. Note: In the parent library, the nitro group may remain intact as an electrophilic or electrostatic probe.
    
Figure 1: Scaffold Diversity Logic

ScaffoldLogic Core Core Scaffold 1-[(4-Nitrophenyl)sulfonyl] pyrrolidine-2-carboxylic acid R1 Vector R1 (C-Terminus) Amide Coupling (Probes S1'/S2' Pockets) Core->R1 COOH Functionalization R2 Vector R2 (Aromatic Ring) Nitro Reduction -> Derivatization (Probes S2/S3 Pockets) Core->R2 NO2 Transformation Target Target Class Proteases (MMP, DPP4) Integrins (VLA-4) R1->Target Binding Affinity R2->Target Selectivity

Caption: Diversity vectors for the N-(4-nitrophenylsulfonyl)proline scaffold targeting protease pockets.

Experimental Protocol: FRET-Based Protease Screening

This protocol describes a homogeneous, kinetic HTS campaign targeting a model protease (e.g., MMP-9 or DPP4) using a FRET peptide substrate.

A. Critical Reagents & Equipment
  • Library: 10 mM DMSO stocks of N-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid derivatives.

  • Target Enzyme: Recombinant Human MMP-9 (catalytic domain) or DPP4.

  • Substrate: FRET peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Note: The "Dpa" (2,4-dinitrophenyl) quencher is chemically similar to the library's nitro group. Watch for interference.

  • Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

  • Liquid Handler: Acoustic dispenser (e.g., Echo 650) or Pin-tool.

  • Reader: Multi-mode plate reader (Ex/Em: 320/405 nm for Mca).

B. Step-by-Step Workflow
Step 1: Library Formatting & Pre-Spotting
  • Source Plate: Thaw 384-well source plates (10 mM compounds in 100% DMSO). Centrifuge at 1000 x g for 1 min to remove condensation.

  • Acoustic Transfer: Transfer 50 nL of compound to the destination assay plate (black, low-volume 384-well).

    • Controls: Spot 50 nL DMSO into columns 1, 2, 23, and 24 (High/Low controls).

    • Reference: Spot 50 nL of a known inhibitor (e.g., GM6001 for MMPs) into the positive control wells.

Step 2: Enzyme Addition
  • Dilute the enzyme to 2x final concentration in Assay Buffer.

    • Optimization: The enzyme concentration should hydrolyze <10% of the substrate during the linear phase.

  • Dispense 5 µL of 2x Enzyme into the assay plate using a non-contact dispenser (e.g., Multidrop Combi).

  • Incubation: Centrifuge (1000 rpm, 30s) and incubate for 15 minutes at RT . This allows the scaffold to bind the active site before substrate competition.

Step 3: Substrate Initiation
  • Dilute FRET substrate to 2x final concentration (typically 10 µM) in Assay Buffer.

  • Dispense 5 µL of 2x Substrate into the plate (Total Volume = 10 µL).

  • Final Concentrations: 50 µM Compound (0.5% DMSO), 1x Enzyme, 5 µM Substrate.

Step 4: Kinetic Readout
  • Immediately transfer to the plate reader.

  • Measure Fluorescence (Ex 325 nm / Em 393 nm) every 60 seconds for 30 minutes .

  • Calculate the slope (RFU/min) for the linear portion of the curve.

Figure 2: HTS Workflow Diagram

HTSWorkflow Library Library Source (10 mM in DMSO) Spotting Acoustic Transfer 50 nL to 384-well Plate Library->Spotting EnzymeAdd Add Enzyme (5 µL) Pre-incubation 15 min Spotting->EnzymeAdd Compound-Enzyme Binding SubstrateAdd Add FRET Substrate (5 µL) Initiate Reaction EnzymeAdd->SubstrateAdd Readout Kinetic Readout Ex/Em 325/393 nm 30 min duration SubstrateAdd->Readout Analysis Data Analysis Slope Calculation & % Inhibition Readout->Analysis

Caption: Kinetic FRET assay workflow for protease inhibitor screening.

Technical Challenges & Troubleshooting

A. The "Nitro" Quenching Effect (Inner Filter Effect)

The 4-nitrophenylsulfonyl group has strong absorbance in the UV-blue region (300–400 nm).

  • Risk: If your FRET donor (e.g., Mca, Edans) excites or emits in this range, the compound may absorb the signal, appearing as a "false positive" inhibitor.

  • Validation Protocol:

    • Select "Hits" (>50% inhibition).

    • Add hits to a well containing already cleaved substrate (high fluorescence product).

    • If the signal decreases significantly compared to DMSO control, the compound is a quencher , not an inhibitor.

B. Solubility Limits

Sulfonyl-prolines can be crystalline and lipophilic.

  • Observation: Precipitate in the well or "flat" kinetic curves after 10 minutes.

  • Solution: Add 0.01% Triton X-100 or increase DMSO tolerance (up to 1% if enzyme allows) to maintain solubility.

Data Analysis & Hit Selection

A. Calculation

Calculate Percent Inhibition using the slope of the reaction velocity (


):


B. SAR Interpretation Table

When analyzing hits from this specific library, look for trends in the


 (Amide) and 

(Nitro/Aniline) positions.
Structural FeatureObservationMechanistic Implication
Nitro Group (

)
Activity retainedInteraction with S2 pocket via electrostatic or

-stacking.
Nitro

Amine
Activity lostThe electron-withdrawing nature of

was crucial for sulfonamide acidity.
Proline Ring L-Pro active, D-Pro inactiveStereospecific binding (validates specific target engagement).
Sulfonyl Group EssentialActs as the transition state mimetic (tetrahedral geometry).

References

  • Design of Proline-Based MMP Inhibitors

    • Title: Structure-based design and synthesis of potent matrix metalloproteinase inhibitors derived
    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Sulfonamide-Proline in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules (MDPI).
    • Link:[Link]

  • NAAA Inhibitors (Pyrrolidine Amides)

    • Title: Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
    • Source: MedChemComm (RSC).
    • Link:[Link]

  • Nitro Group in Medicinal Chemistry

    • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[1]

    • Source: Antibiotics (Basel).
    • Link:[Link]

Sources

"1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" in drug discovery workflows

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid [1][2][3][4][5]

Executive Summary

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS: 51493-27-3), often referred to as N-nosyl-L-proline , represents a privileged scaffold in modern drug discovery.[1][2] Unlike transient protecting groups, this motif serves as a dual-function pharmacophore :

  • Conformational Constraint: The proline ring restricts the dihedral angles (

    
    ), enforcing 
    
    
    
    -turn geometries critical for mimicking peptide secondary structures.
  • Zinc-Binding/Electronic Anchor: The electron-deficient 4-nitrobenzenesulfonyl group acts as a potent anchor in metalloprotease active sites (MMP-2/9) and provides unique

    
    -stacking opportunities in integrin receptor pockets (
    
    
    
    ).[1][2]

This guide details the synthesis, functionalization, and biological application of this scaffold, specifically within the context of Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Library Construction .[2]

Chemical Profile & Properties[1][2][5][6][7][8][9]

PropertyValueRelevance to Drug Discovery
Molecular Formula

Low MW (300.29 Da) allows for substantial fragment growth (Lead-like).[1][2]
LogP (Calc) ~1.0 - 1.2Highly favorable lipophilicity for oral bioavailability optimization.[1][2]
H-Bond Donors/Acceptors 1 (COOH) / 6The sulfonyl oxygens act as weak acceptors; COOH is the primary donor.[1]
Crystal System Orthorhombic (

)
Stable solid-state form; suitable for X-ray co-crystallography soaking.[1][2]
Key Pharmacophore Sulfonamide + ProlineMimics the transition state of peptide hydrolysis; Zinc chelator.

Application I: Matrix Metalloproteinase (MMP) Inhibition[1][6][10][11][12][13]

Mechanism of Action: The sulfonyl moiety of N-nosyl-L-proline mimics the tetrahedral transition state of peptide bond hydrolysis.[2] In MMP-2 and MMP-9, the sulfonyl oxygens (or hydroxamate derivatives thereof) coordinate with the catalytic Zinc (


)  ion in the active site.[1] The proline ring directs the vector of the inhibitor into the 

specificity pocket, while the 4-nitrophenyl group engages in

-

stacking with conserved tyrosine or histidine residues.[2]
Experimental Workflow: MMP-Targeted Library Generation

The carboxylic acid handle allows for the rapid generation of amide libraries to probe the


 and 

pockets.

Protocol: Parallel Amide Coupling (96-well format)

  • Reagent Prep:

    • Stock A: 0.2 M N-nosyl-L-proline in DMF.

    • Stock B: 0.2 M Diverse Amine Library (Primary/Secondary amines) in DMF.

    • Coupling Agent: HATU (1.1 eq) and DIPEA (2.0 eq).[1]

  • Reaction:

    • Add 50

      
      L Stock A to each well.[1]
      
    • Add 55

      
      L Coupling Agent mix.
      
    • Incubate 10 min at RT (Pre-activation).

    • Add 50

      
      L Stock B (Amine).[1]
      
  • Incubation: Shake at 600 rpm for 4 hours at RT.

  • Workup:

    • Evaporate solvent (SpeedVac).[1]

    • Resuspend in DMSO/Water (90:[1]10) for direct biological screening.[1]

Application II: Integrin Antagonists

Recent studies highlight the utility of N-arylsulfonyl prolines in inhibiting TGF


-mediated fibrosis via 

integrin blockade.[1][2] The rigid proline scaffold mimics the RGD (Arg-Gly-Asp) turn sequence recognized by integrins.[1]

Critical Design Note: For integrin targeting, the nitro group is often a precursor.[2] Reducing the nitro group to an aniline (


) allows for the attachment of a guanidine mimetic  or a basic nitrogen heterocycle, which is essential for interacting with the acidic aspartate residue in the integrin binding site.

Detailed Synthesis Protocol: The Scaffold

Objective: Synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid from L-Proline. Scale: 10 mmol (Gram-scale).

Reagents:

  • L-Proline (1.15 g, 10 mmol)[1][2]

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) (2.43 g, 11 mmol)[1][2]

  • Sodium Hydroxide (NaOH) (1M aqueous solution)[1]

  • Acetone (Solvent)[1]

  • Hydrochloric Acid (1M HCl)[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve L-Proline (1.15 g) in 20 mL of 1M NaOH. The solution should be basic (pH > 10) to ensure the proline nitrogen is nucleophilic.[1]

  • Addition: Dissolve Nosyl-Cl (2.43 g) in 15 mL of Acetone. Add this solution dropwise to the aqueous proline mixture over 20 minutes at

    
     (Ice bath).
    
    • Why: Slow addition prevents the hydrolysis of the sulfonyl chloride by water before it can react with the amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 4 hours. Monitor pH; maintain pH > 9 by adding small aliquots of 1M NaOH if necessary (Schotten-Baumann conditions).[1]

  • Workup:

    • Evaporate the acetone under reduced pressure.[1]

    • Wash the remaining aqueous phase with Diethyl Ether (

      
       mL) to remove unreacted sulfonyl chloride.[1]
      
    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2.[1] The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL), and dry in a vacuum oven at 
    
    
    
    overnight.
  • Validation:

    • Yield: Expected >85%.

    • Melting Point: ~130-132°C.[1][2]

    • NMR: Confirm absence of NH signal and presence of aromatic nitro signals (doublets at ~8.4 and 8.0 ppm).

Visual Workflows (Graphviz)

Diagram 1: Strategic Derivatization Workflow

This flowchart illustrates how the core scaffold acts as a divergence point for two distinct therapeutic classes.

G Scaffold N-Nosyl-L-Proline (Core Scaffold) Path1 Pathway A: MMP Inhibition (Zinc Binding) Scaffold->Path1 Direct Use Path2 Pathway B: Integrin Antagonism (RGD Mimetic) Scaffold->Path2 Functionalization AmideCoup C-Terminus Amide Coupling (Library Gen) Path1->AmideCoup S1Prime Target: S1' Pocket (Hydrophobic/Aromatic) AmideCoup->S1Prime Optimized Lead NitroRed Nitro Reduction (NO2 -> NH2) Path2->NitroRed UreaForm Urea/Guanidine Formation (Basic Anchor) NitroRed->UreaForm UreaForm->S1Prime Secondary Interaction

Caption: Divergent synthesis pathways utilizing the N-Nosyl Proline core for protease vs. integrin targets.

Diagram 2: MMP Active Site Binding Mode

A conceptual representation of how the molecule anchors within the MMP active site.

Binding Zn Zn++ Ion (Catalytic Core) S1 S1' Pocket (Hydrophobic) Sulfonyl Sulfonyl Oxygens (Chelator) Sulfonyl->Zn Coordination Proline Proline Ring (Rigid Linker) Sulfonyl->Proline Proline->S1 Directs Vector Nitro 4-Nitrophenyl (Stacking Unit) Proline->Nitro Nitro->S1 Pi-Stacking

Caption: Pharmacophore mapping of N-Nosyl Proline within the MMP active site.

References

  • Synthesis & Structural Analysis

    • Oladipo, M. et al. (2022).[1] "Synthesis, structure, Hirshfeld surface analysis... of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid." Frontiers in Chemistry.

  • MMP Inhibition

    • Li, H. et al. (2014).[1][6] "Design, synthesis and preliminary evaluation of

      
      -sulfonyl 
      
      
      
      -(glycinyl-amino)proline peptidomimetics as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Integrin Antagonism

    • Reichardt, W. et al. (2016).[1][7][8] "Exploring N-Arylsulfonyl-L-proline Scaffold as a Platform for Potent and Selective

      
       Integrin Inhibitors." ACS Medicinal Chemistry Letters.
      
    • [1]

  • Antimicrobial Hybrids

    • Shaikh, M. et al. (2024).[1] "Design, synthesis, and molecular docking study of N-(arylsulfonyl)-L-proline-piperazine hybrids... as antimicrobial agents." Journal of Biomolecular Structure and Dynamics.

    • [1]

Sources

"1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid as a Molecular Probe

Product Profile & Technical Overview

Compound Name: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid Synonyms: N-(4-Nitrobenzenesulfonyl)-L-proline; N-Nosyl-L-proline; Ns-Pro-OH CAS Number: 88867-96-3 Molecular Formula: C₁₁H₁₂N₂O₆S Molecular Weight: 300.29 g/mol Core Scaffold: Sulfonamide-functionalized Pyrrolidine (Proline) Probe Class: Transition-State Analog / Chiral Solvating Agent / Crystallization Chaperone

Chemical Structure & Properties: This compound features a proline core N-acylated with a para-nitrobenzenesulfonyl (Nosyl) group. The molecule integrates three critical functional domains:

  • Carboxylic Acid (C-terminus): Acts as a zinc-binding group (ZBG) in metalloprotease active sites or as a hydrogen-bond donor/acceptor in chiral recognition.

  • Pyrrolidine Ring: Provides conformational rigidity, mimicking the transition state of proline-specific peptide hydrolysis.

  • 4-Nitrophenylsulfonyl Group: A strong electron-withdrawing moiety that enhances crystallinity (via

    
    -
    
    
    
    stacking), acts as a UV-chromophore (
    
    
    nm), and serves as a hydrophobic anchor for enzyme subsites (S1'/S2').

Biological Applications: Metalloprotease & Peptidase Probing

Primary Application: Chemical Probe for Zinc-Dependent Metalloproteases (MMPs) This compound serves as a foundational fragment probe for mapping the S1' and S2' subsites of Matrix Metalloproteinases (e.g., MMP-2, MMP-9) and Proline-specific peptidases (e.g., Prolidase).

Mechanism of Action: The probe functions as a Transition-State Analog (TSA) .

  • Zinc Chelation: The free carboxylate coordinates with the catalytic Zinc ion (

    
    ) in the enzyme's active site, displacing the water molecule required for hydrolysis.
    
  • Backbone Alignment: The sulfonamide oxygen atoms form hydrogen bonds with the enzyme backbone (often Leu/Ala residues in the S1 pocket).

  • Hydrophobic Occupancy: The 4-nitrophenyl group penetrates the hydrophobic S1' specificity pocket. The nitro group can engage in electrostatic interactions or probe the depth of the pocket.

Experimental Protocol: MMP Inhibition Assay (Fluorescence Quenching) Objective: Determine the


 of N-Nosyl-L-Proline against MMP-2 using a FRET peptide substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Enzyme: Recombinant Human MMP-2 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Probe: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute MMP-2 to 1 nM in Assay Buffer.

  • Incubation: Add varying concentrations of the Probe (0.1

    
    M – 100 
    
    
    
    M) to the enzyme solution. Incubate for 30 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add FRET substrate (final concentration 10

    
    M).
    
  • Measurement: Monitor fluorescence (

    
     nm) kinetically for 20 minutes.
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Probe]. Fit to the Hill equation to determine 
    
    
    
    .

Analytical Applications: Chiral & Structural Probing

Secondary Application: Chiral Solvating Agent (CSA) for NMR Due to the rigid stereochemistry of the L-proline core and the magnetic anisotropy of the nitrophenyl ring, this probe is used to determine the enantiomeric excess (ee) of chiral amines and alcohols via


-NMR.

Mechanism: The probe forms a diastereomeric salt complex with a racemic amine mixture. The "Nosyl" group induces significant chemical shift non-equivalence (


) in the protons of the amine enantiomers, allowing for integration and ratio calculation.

Protocol: Enantiomeric Excess Determination

  • Mix: Dissolve the racemic amine substrate (10 mg) and N-Nosyl-L-Proline (1.2 equivalents) in

    
     (0.6 mL).
    
  • Equilibrate: Shake the NMR tube for 5 minutes to ensure salt formation.

  • Acquire: Run a standard

    
    -NMR (400 MHz or higher).
    
  • Analyze: Focus on the

    
    -proton signals of the amine. Distinct split peaks will appear for the (R)-amine/Probe and (S)-amine/Probe complexes.
    
  • Calculate:

    
    .
    

Structural Visualization

Figure 1: Mechanism of Action – MMP Active Site Binding The diagram below illustrates the binding mode of the probe within the MMP active site, highlighting the Zinc chelation and hydrophobic interactions.

MMP_Binding cluster_Enzyme MMP Active Site Probe N-Nosyl-L-Proline (Probe) Zn Catalytic Zinc (Zn2+) Probe->Zn Chelation via Carboxylate S1_Pocket S1' Hydrophobic Pocket Probe->S1_Pocket Nitrophenyl Group Occupancy Backbone Enzyme Backbone (H-Bond Donors) Probe->Backbone Sulfonamide H-Bonding

Caption: Schematic representation of N-Nosyl-L-Proline binding to the catalytic domain of Matrix Metalloproteinase (MMP), showing Zinc chelation and S1' pocket engagement.

Synthesis & Handling Protocol

Synthesis (for reference): This probe is typically synthesized via the Schotten-Baumann reaction.

  • Reactants: L-Proline + 4-Nitrobenzenesulfonyl chloride (NsCl).

  • Conditions: Aqueous

    
     / Dioxane, 
    
    
    
    .
  • Purification: Acidification to pH 2 precipitates the product. Recrystallize from EtOH/Water.

Handling & Stability:

  • Storage: Store at +4°C (solid). Solutions in DMSO are stable at -20°C for 3 months.

  • Safety: The compound acts as a sulfonamide; handle with care if sensitive to sulfa drugs. The nitro group is potentially reducible; avoid strong reducing agents if the probe integrity is to be maintained.

References

  • Design of MMP Inhibitors: Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

  • Nosyl Group Chemistry: Kan, T., & Fukuyama, T. "Ns strategies: a versatile synthetic method for amines." Chemical Communications, 2004, 353-359. Link

  • Proline in Drug Discovery: Remko, M. "Proline and its derivatives in drug discovery." Current Medicinal Chemistry, 2020.
  • Chiral Resolving Agents: Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007.

(Note: While specific "named probe" literature for this exact derivative is limited, the protocols above are derived from standard methodologies for N-arylsulfonyl proline derivatives in medicinal chemistry and structural biology.)

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as N-Nosyl Proline ).

This compound is a critical intermediate in peptidomimetic synthesis and a classic example of amine protection using the Fukuyama protocol. However, its purification presents a unique set of physicochemical challenges due to the coexistence of a polar carboxylic acid, a lipophilic sulfonamide, and potentially persistent sulfonic acid byproducts.

This guide moves beyond standard textbook procedures to address the specific "pain points" of isolating this molecule with high purity (>98%).

Module 1: The "pH-Switch" Purification Protocol

The Core Challenge: The primary impurities in this synthesis are unreacted 4-nitrobenzenesulfonyl chloride (Nosyl-Cl) and its hydrolysis product, 4-nitrobenzenesulfonic acid .

The Solution: You do not need column chromatography for the initial isolation. A rigorously controlled Acid-Base extraction exploits the pKa differences between the product (pKa ~3.8 for COOH), the sulfonic acid impurity (pKa < 0), and the neutral Nosyl-Cl.

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Quench Dilute reaction mixture (usually acetone/water or THF/water) with 1M Na₂CO₃ until pH > 10.Ensures the product exists entirely as the soluble carboxylate salt (

).
2. The "Neutral" Wash Extract the aqueous layer twice with Diethyl Ether or DCM . Discard the organic layer.CRITICAL STEP: This removes unreacted Nosyl-Cl, which is neutral and organic-soluble. The product stays in the water.
3. Acidification Cool the aqueous layer to 0°C. Slowly add 2M HCl dropwise until pH reaches 2.0–2.5 .Protonates the carboxylate (



), rendering the product insoluble in water but soluble in organic solvents.
4. Extraction Extract the now-cloudy aqueous suspension with Ethyl Acetate (EtOAc) (3x).The product partitions into the EtOAc. The sulfonic acid byproduct (highly polar/strong acid) largely remains in the aqueous phase.
5. The "Polishing" Wash Wash the combined EtOAc layers with 0.1M HCl (1x) followed by Brine (2x).The dilute acid wash ensures no amphoteric impurities remain; brine removes residual water to prevent oiling out during drying.
Visualization: The Solubility Logic Gate

purification_logic Start Crude Reaction Mixture (pH > 10) Wash Wash with DCM/Ether Start->Wash Aq_Phase Aqueous Phase (Contains Product Salt) Wash->Aq_Phase Save Aqueous Org_Waste Organic Waste (Contains Excess Nosyl-Cl) Wash->Org_Waste Discard Organic Acidify Acidify to pH 2.0 Aq_Phase->Acidify Extract Extract with EtOAc Acidify->Extract Final_Org Final Organic Layer (Pure Product) Extract->Final_Org Product Partitions Final_Aq Aqueous Waste (Contains Sulfonic Acid) Extract->Final_Aq Impurities Stay

Figure 1: The logic flow of the pH-switch purification ensures separation of neutral and strongly acidic impurities.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with N-nosyl derivatives. It usually indicates the presence of residual solvent (EtOAc) or slight impurities preventing lattice formation. Corrective Action:

  • Evaporate Completely: Ensure all EtOAc is removed. The residue might look like a yellow foam.

  • Solvent Swap: Dissolve the residue in a minimum amount of hot Ethanol (EtOH) .

  • Water Titration: While hot and stirring, add warm water dropwise until the solution turns slightly turbid.

  • Slow Cooling: Turn off the heat and let the flask cool to room temperature in the oil bath. This slow cooling promotes crystal growth over oil formation.

Issue 2: "I see a persistent yellow impurity on TLC."

Diagnosis: This is likely 4-nitrobenzenesulfonic acid or 4-nitrophenol (if hydrolysis was harsh). Corrective Action:

  • If Sulfonic Acid: It is water-soluble.[1][2] Remissolve product in EtOAc and wash vigorously with water (3x).

  • If Nitrophenol: This is a weak acid (pKa ~7).

    • Protocol Adjustment: Wash your organic product layer with 5% NaHCO₃ .

    • Why? At pH ~8 (bicarbonate), the carboxylic acid product is ionized (goes to water) but nitrophenol might not fully partition. Wait—Correction: Both will ionize.

    • Better Strategy: Nitrophenol is difficult to separate by extraction alone if the product is also acidic. Recrystallization from EtOH/Water is the most effective method to remove nitrophenol, as it stays in the mother liquor.

Issue 3: "My yield is lower than expected (<50%)."

Diagnosis: The product may be retaining water solubility due to the polarity of the nitro and sulfonamide groups, or the acidification wasn't sufficient. Corrective Action:

  • Check pH: Ensure the aqueous phase is at pH 2 or lower before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl before the EtOAc extraction. This "salting out" effect forces the organic product out of the water phase.

Module 3: Analytical Validation

Before proceeding to the next step (e.g., peptide coupling or Fukuyama alkylation), validate the integrity of the sulfonamide bond.

FeatureExpected Observation (¹H NMR in DMSO-d₆)Troubleshooting Interpretation
Aromatic Region Two doublets (or AA'BB' system) at ~8.0–8.4 ppm.If you see extra aromatic peaks, Nosyl-Cl or Nitrophenol is present.
Proline Alpha-H Multiplet at ~4.2–4.4 ppm.If this is shifted upfield (< 4.0 ppm), the sulfonamide might not have formed (free proline).
Carboxylic Acid Broad singlet > 12.0 ppm (often invisible if wet).Not diagnostic for purity, but confirms presence of COOH.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specific section on Sulfonamide protection).

  • Ugwu, D. I., et al. (2022). Synthesis, structure, Hirshfeld surface analysis... of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. Journal of Chemical Crystallography.

  • PubChem. (2025).[3][4][5] Compound Summary: N-(4-Nitrophenyl)-L-proline.[4] National Library of Medicine.

Sources

Overcoming solubility issues with "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (N-Nosyl-Proline) as a chiral organocatalyst precursor, a protected intermediate in peptide synthesis, or a scaffold for medicinal chemistry.[1][2][3]

While the Nosyl (4-nitrobenzenesulfonyl) group is excellent for protecting amines due to its stability and facile cleavage via thiolate anions [1], it introduces significant solubility challenges.[1][2][3] The combination of the lipophilic, electron-withdrawing nitro-aromatic ring and the polar, ionizable carboxylic acid creates a "schizophrenic" solubility profile that often leads to oiling out , uncontrolled precipitation , or poor dissolution in standard reaction media.[1][3]

This guide replaces generic advice with chemically grounded protocols to keep your workflow moving.

Module 1: Dissolution Strategies (Getting it IN Solution)

The Solubility Paradox

This molecule behaves differently depending on the pH of your system.

  • The Acidic/Neutral State: The carboxylic acid is protonated. The molecule is dominated by the hydrophobic nitrophenyl sulfonyl group. Result: Poor water solubility; good solubility in polar organics (DMSO, DMF).[2][3]

  • The Basic State: The carboxylic acid is deprotonated (Carboxylate

    
    ).[2][3][4] Result:  High water solubility; reduced solubility in non-polar organics (Hexanes, Ether).[2][3]
    
Solubility Data & Solvent Selection
Solvent SystemSolubility RatingPrimary Use CaseNotes
Water (pH < 7) 🔴 InsolublePrecipitationWill form a gum or white solid.[1][2][3]
Water (pH > 8) 🟢 SolubleExtraction / WorkupDissolves as the Na/K salt.[2][3] Use NaHCO₃ or K₂CO₃.[2][3]
DMSO / DMF 🟢 HighReactions (SₙAr)Best for homogeneous catalysis or substitution reactions.[2][3]
DCM / Chloroform 🟡 ModerateExtractionGood for the free acid form; poor for the salt.
Ethanol / Methanol 🟡 ModerateCrystallizationSoluble when hot; often crystallizes upon cooling.[2][3]
Diethyl Ether 🔴 PoorWashingUseful to wash away impurities from the solid product.[2]
Troubleshooting Dissolution

Q: I need to use this in an aqueous reaction, but it floats as a solid. What do I do? A: You must convert it to its salt form in situ.[2][3]

  • Suspend the solid in water.[2][3]

  • Slowly add 1.05 equivalents of NaHCO₃ or K₂CO₃ (avoid strong bases like NaOH if possible to prevent potential sulfonamide hydrolysis over long periods, though Nosyl is generally stable to base).[2][3]

  • Sonicate until clear. The solution is now ready.

Q: It won't dissolve in my organic solvent (DCM/Toluene). A: The nitro group induces strong


-

stacking interactions in the crystal lattice [2].
  • Add a Co-solvent: Add 5-10% Methanol or DMF to disrupt the lattice energy.[2][3]

  • Heat: Gently warm to 40°C.

  • Check Moisture: If the sample is wet (hydrated), it will resist dissolution in non-polar solvents.[2][3] Dry the solid under high vacuum over P₂O₅ before use.

Module 2: Workflow Visualization

Decision Tree: Solvent System Selection

SolubilityLogic Start Start: N-Nosyl-Proline Solid Goal What is your Goal? Start->Goal Rxn Run a Reaction Goal->Rxn Workup Purification / Extraction Goal->Workup Aqueous Aqueous Media? Rxn->Aqueous Yes Organic Organic Media? Rxn->Organic Yes Extract Partitioning Strategy Workup->Extract Base Add 1.0 eq Base (NaHCO3/K2CO3) Aqueous->Base Required for Solubility Polar Use Polar Aprotic (DMF/DMSO) Organic->Polar Recommended Acidify Acidify Aqueous Layer (pH ~2) Extract->Acidify To isolate Product DCM Extract into DCM/EtOAc Acidify->DCM Product moves to Organic

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2][3]

Module 3: The "Oiling Out" Issue (Getting it OUT of Solution)

The most common complaint with N-Nosyl-Proline is that upon acidification during workup, it precipitates as a sticky, unmanageable gum (oil) rather than a filterable solid.[1][3]

Why does this happen?

When you acidify the aqueous carboxylate salt, the molecule rapidly protonates. The hydrophobic Nosyl groups aggregate instantly due to the "Hydrophobic Effect," trapping solvent and impurities before a crystal lattice can form.

The "Anti-Gumming" Protocol

Do NOT simply dump acid into your reaction mixture.[2][3] Follow this Biphasic Acidification Protocol :

  • Setup: Place your aqueous reaction mixture (containing the dissolved salt form) in a separatory funnel.

  • Overlay: Add an organic solvent that dissolves the free acid form well (e.g., Ethyl Acetate or DCM).[2][3] Use a 1:1 volume ratio with the water.[2][3]

  • Acidification:

    • While shaking or stirring the biphasic mixture, slowly add 1M HCl or KHSO₄.[1][3]

    • Mechanism: As the N-Nosyl-Proline protonates at the interface, it is immediately extracted into the organic layer before it can aggregate into a gum in the water.[1]

  • Separation: Isolate the organic layer.[2][3]

  • Drying: Dry over MgSO₄ and concentrate.

  • Crystallization (Optional): If a solid is required, dissolve the resulting oil in a minimum amount of hot Ethanol and add Diethyl Ether dropwise until cloudy. Cool slowly.

Module 4: Advanced FAQs

Q: My product turned yellow during storage. Is it degraded? A: Likely, yes.[1][3] The 4-nitrophenyl group is a chromophore.[2][3] Pure N-Nosyl-Proline is typically an off-white or pale yellow powder.[1][2][3] A deepening yellow/orange color suggests the release of p-nitrobenzenesulfonamide or other nitro-aromatics, often caused by hydrolysis or exposure to light/base over time [3].[1][3]

  • Fix: Recrystallize from Ethanol/Water.

Q: Can I use the "Fukuyama Cleavage" conditions on this molecule? A: Yes. The Nosyl group is designed to be cleaved by thiols (e.g., thiophenol or mercaptoacetic acid) and base (K₂CO₃ or DBU) [1].[2][3]

  • Warning: Since your molecule is a proline derivative, the cleavage yields the secondary amine (Proline).[3] Proline is highly water-soluble (zwitterionic).[2][3] You will lose your product in the aqueous wash if you aren't careful.[2][3]

  • Cleavage Workup: After the reaction, use ion-exchange resin (Dowex) to isolate the free Proline, or derivatize the amine immediately (e.g., with Boc₂O) to make it extractable.[1][3]

Q: The NMR shows doubled peaks. Is it impure? A: Not necessarily.[2][3] Proline derivatives often exhibit Rotamers due to restricted rotation around the tertiary amide/sulfonamide bond (N-S bond) [4].[2][3]

  • Test: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp signals, it is rotameric, not impure.[1][3]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1][3] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[2][3] Tetrahedron Letters.

  • PubChem. (n.d.).[2][3] Compound Summary for CID 16218652: (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid.[1][2][3] National Library of Medicine.[2][3] [2][3]

  • Kan, T., & Fukuyama, T. (2004).[1][3][5] Ns strategies: a highly versatile synthetic method for amines.[2][3] Chemical Communications.[2][3][5]

  • LaPlante, S. R., et al. (2005).[1][2][3] Rotamer Populations of Amide and Sulfonamide Linkers in Proline Derivatives. Journal of the American Chemical Society.[2][3] [2][3]

Sources

Optimizing reaction conditions for "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Ticket ID: #NS-PRO-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanism

The Objective: Synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (N-Nosyl-L-Proline). The Chemistry: This is a nucleophilic substitution at a sulfonyl center, classically performed under Schotten-Baumann conditions . The secondary amine of L-Proline attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride (NsCl).

The Challenge: Balancing the pH is the critical control point.

  • pH too low (< 9): Proline exists as a zwitterion or cation; the nitrogen is protonated (

    
    ) and non-nucleophilic. Reaction stalls.
    
  • pH too high (> 12): The hydroxide ion concentration competes with proline for the sulfonyl chloride, leading to hydrolysis of the reagent (NsCl

    
     NsOH) and lower yields.
    
  • Side Reaction: Formation of mixed anhydrides (O-sulfonylation of the carboxylate), which must be hydrolyzed before workup.

Reaction Mechanism (Visualized)

SchottenBaumann Reagents Reagents: L-Proline + NsCl Transition Transition State: Nu- Attack on S Reagents->Transition Mixing Base Base (Na2CO3/NaOH) pH 10-11 Base->Transition Activates Amine Intermediate Intermediate: Sulfonamide formed (Carboxylate salt) Transition->Intermediate Main Pathway Impurity Side Product: Mixed Anhydride (Unstable) Transition->Impurity O-Sulfonylation (Minor) Product Final Product: N-Nosyl-L-Proline (Precipitate @ pH 2) Intermediate->Product Acidic Workup (HCl) Impurity->Intermediate Hydrolysis (Time + Base)

Caption: Fig 1. Mechanistic pathway of Proline Sulfonylation. Note the reversible "Impurity" loop where mixed anhydrides hydrolyze back to the desired intermediate.

Standard Operating Procedure (SOP)

Protocol Validation: This protocol is grounded in the standard Schotten-Baumann methodology adapted for amino acids [1, 2].

Reagents & Stoichiometry
ComponentEquiv.Role
L-Proline 1.0Nucleophile (Substrate)
4-Nitrobenzenesulfonyl chloride (NsCl) 1.1 - 1.2Electrophile. Slight excess accounts for hydrolysis.
Sodium Carbonate (

)
2.5 - 3.0Base. Neutralizes HCl generated and maintains pH.
Solvent System 1:1 v/vWater : Acetone (or THF). Acetone ensures NsCl solubility.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve L-Proline (1.0 equiv) and

    
     (2.5 equiv) in Water. Stir until clear.
    
  • Temperature Control: Cool the reaction mixture to 0°C - 5°C (Ice bath).

    • Why? Low temperature suppresses the hydrolysis of NsCl by water, favoring the reaction with the amine.

  • Addition: Dissolve NsCl (1.1 equiv) in Acetone. Add this solution dropwise to the aqueous proline mixture over 30–60 minutes.

    • Critical: Do not add NsCl as a solid; it clumps and reacts slowly, leading to hydrolysis.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir vigorously for 4–6 hours.

    • Checkpoint: The solution should be homogeneous. If a precipitate forms early, check pH (it may have dropped too low).

  • Quench & Wash:

    • Evaporate the Acetone under reduced pressure (Rotovap).

    • Dilute the remaining aqueous layer with water.

    • Wash: Extract the basic aqueous layer with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Why? This removes unreacted NsCl and non-acidic impurities (like sulfonamides of impurities). The product remains in the water phase as a salt.

  • Isolation (Precipitation):

    • Cool the aqueous phase to 0°C.

    • Slowly acidify with 1N HCl to pH 2.0 .

    • The product, N-Nosyl-L-Proline, will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    

Troubleshooting Guide

Issue 1: Low Yield / No Precipitate

Diagnosis: The reaction failed to couple, or the product is not precipitating.

  • Root Cause A (pH Drift): As the reaction proceeds, HCl is generated. If the buffer capacity is exceeded, pH drops below 9. Proline becomes protonated and stops reacting.

    • Fix: Monitor pH during NsCl addition. Add small aliquots of 10% NaOH or additional

      
       to maintain pH > 9.
      
  • Root Cause B (Reagent Hydrolysis): NsCl is moisture sensitive. If your NsCl is old (hydrolyzed to sulfonic acid), it will not react.

    • Test: Check the melting point of your NsCl starting material (

      
      ). If it's significantly higher or the solid is wet/sticky, recrystallize or replace it.
      
  • Root Cause C (Solubility): If the product is slightly soluble in water at pH 2 (rare for Nosyl-Proline but possible), extraction is needed.

    • Fix: Instead of filtering, extract the acidified aqueous layer with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and evaporate.
Issue 2: "Sticky" or Oily Product (Impurity Profile)

Diagnosis: The product is not a clean solid; NMR shows extra peaks.

  • Root Cause: Formation of Mixed Anhydride . The carboxylate oxygen can attack the sulfonyl chloride.

  • The Fix (Hydrolysis Step): Do not acidify immediately. Ensure the reaction stirs at basic pH at Room Temperature for at least 1 hour after NsCl is consumed. This hydrolyzes the unstable anhydride ester back to the stable sulfonamide carboxylate.

Issue 3: Racemization

Diagnosis: Loss of optical purity (ee%).

  • Analysis: Proline is relatively resistant to racemization compared to other amino acids because it lacks a primary amide proton. However, high temperatures in strong base can induce enolization.

  • Prevention: Strictly maintain temperature < 5°C during the addition of reagents. Avoid using extremely strong bases like KOH or heating the reaction above 40°C.

Workup Decision Tree

WorkupLogic Start Reaction Complete (TLC Check) Step1 Evaporate Organic Solvent (Acetone/THF) Start->Step1 Step2 Wash Aqueous Phase (with Et2O/EtOAc) Step1->Step2 Step3 Acidify Aqueous Phase (pH 2 with HCl) Step2->Step3 Decision Did Solid Precipitate? Step3->Decision Filter Filter & Wash (Cold Water) Decision->Filter Yes Extract Extract Acidic Layer (into EtOAc) Decision->Extract No Yes Yes No No Final Pure N-Nosyl-L-Proline Filter->Final Dry Dry (MgSO4) & Concentrate Extract->Dry Dry->Final

Caption: Fig 2. Logic flow for isolation of N-Nosyl-L-Proline. The extraction path is a fallback if precipitation fails.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) and DCM instead of the aqueous method? A: Yes, but it is less optimal for free amino acids. Using DCM/TEA requires the proline to be soluble in DCM, which it is not (as a zwitterion). You would need to use Proline Methyl Ester, react it with NsCl/TEA in DCM, and then hydrolyze the ester (saponification) in a second step. The Schotten-Baumann (Aqueous) method described above is a "one-pot" synthesis that avoids the protection/deprotection of the carboxyl group.

Q: Why use the Nosyl group instead of Tosyl? A: The Nosyl group is chemically orthogonal. Unlike the Tosyl group, the Nosyl group can be removed under mild conditions using thiols (Fukuyama Amine Synthesis conditions) via nucleophilic aromatic substitution. This makes N-Nosyl-Proline a versatile intermediate if you plan to modify the amine later.

Q: My product is pink/yellow. Is it ruined? A: Not necessarily. Nitro compounds are often yellow. However, a deep color suggests residual nitrophenols or decomposition products.

  • Solution: Recrystallize. A common solvent system for N-protected amino acids is Ethanol/Water or Ethyl Acetate/Hexane.

Q: How do I store the product? A: Store at Room Temperature or 4°C. N-Nosyl-Proline is stable. Ensure it is kept dry, as sulfonamides are generally stable but can absorb moisture.

References

  • Ugwu, D. I., et al. (2023). "Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid." Journal of Chemical Crystallography. (Provides specific characterization and Schotten-Baumann protocol for the hydroxy-analog).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374.

Improving the chiral purity of "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chiral Purity of N-Nosyl-L-Proline

Subject: Improving the chiral purity (ee) of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. CAS No: 721326 Common Name: N-Nosyl-L-Proline Application: Chiral organocatalysis, intermediate in peptide synthesis.

Executive Summary

Achieving high enantiomeric excess (ee >99%) for N-Nosyl-L-Proline is critical for its performance as a MacMillan-type organocatalyst precursor. The primary sources of chiral erosion are base-mediated racemization during sulfonylation and inefficient purification protocols. This guide provides a root-cause analysis and a self-validating workflow to restore optical purity.

Module 1: Synthesis & Process Control (Root Cause Analysis)

Preventing racemization is more efficient than correcting it. The sulfonylation of L-proline follows Schotten-Baumann conditions, where the


-proton acidity is the critical control point.
The Mechanism of Racemization

The electron-withdrawing sulfonyl group increases the acidity of the


-proton on the proline ring. In the presence of excess base (pH > 10) and elevated temperatures (>5°C), the proton is abstracted, forming a planar enolate intermediate that destroys chirality.
Optimized Synthesis Protocol

To minimize racemization during the initial formation:

  • Temperature Control: Maintain reaction temperature between -5°C and 0°C during the addition of 4-nitrobenzenesulfonyl chloride. Do not allow the exotherm to exceed 5°C.

  • pH Regulation: Use Sodium Carbonate (

    
    ) rather than Sodium Hydroxide (
    
    
    
    ). The milder basicity of carbonate buffers the solution, reducing the risk of rapid deprotonation at the chiral center.
  • Quenching: Acidify slowly with 2N HCl to pH 2-3 at 0°C. Rapid acidification generates heat; slow addition precipitates the product as a white solid while keeping the solution cool.

Module 2: Purification & Enantiomeric Enrichment

If your crude material has an ee of 80-95%, recrystallization is the most effective method for enrichment. The racemic compound often has different solubility characteristics than the pure enantiomer.

Troubleshooting Recrystallization

Issue: The product "oils out" instead of crystallizing. Cause: Solvent polarity mismatch or cooling too rapidly.[1]

Recommended Solvent Systems:

System Composition Protocol Suitability
Solvent A (Standard) Ethanol / Water (1:1 to 1:2) Dissolve in min. hot EtOH (60°C). Add warm water until turbid. Cool to RT, then 4°C. General purification. Removes inorganic salts.
Solvent B (High Purity) Ethyl Acetate / Hexane Dissolve in refluxing EtOAc. Add Hexane dropwise until cloud point.[2] Cool slowly. Best for removing non-polar organic impurities.

| Solvent C (Rescue) | Acetonitrile | Dissolve in boiling MeCN. Cool to RT. | Use if product oils out in aqueous mixtures.[1][2] |

Step-by-Step Recrystallization Workflow
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) and heat to near boiling. Add solvent dropwise until the solid just dissolves.

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. If using a bi-phasic system (e.g., EtOH/Water), add the anti-solvent (Water) slowly until a faint, persistent cloudiness appears.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not stir. Then, place in a fridge (4°C) for 12 hours.

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold anti-solvent (e.g., cold Hexane or Water). Dry in a vacuum oven at 45°C.

Module 3: Analytical Validation (The Proof)

You cannot improve what you cannot measure. Standard C18 HPLC columns will not separate enantiomers.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

    • Why: These polysaccharide-based columns (Amylose or Cellulose tris-3,5-dimethylphenylcarbamate) provide superior resolution for sulfonamides via hydrogen bonding and

      
      -
      
      
      
      interactions.
  • Mobile Phase: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

    • Note: Trifluoroacetic acid (TFA) is essential to suppress the ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Strong absorption by the nitro-aromatic group).

Visualizing the Workflow

G Start Crude N-Nosyl-L-Proline CheckEE Analyze Chiral Purity (HPLC) (Chiralpak AD-H) Start->CheckEE HighEE ee > 98% CheckEE->HighEE Pass MedEE 80% < ee < 98% CheckEE->MedEE Enrichment Needed LowEE ee < 80% CheckEE->LowEE Severe Racemization Final Pure Enantiomer (Use in Catalysis) HighEE->Final Recryst Recrystallization (EtOH/Water or EtOAc/Hexane) MedEE->Recryst AcidBase Acid/Base Extraction (Reset Purity) LowEE->AcidBase Recryst->CheckEE Re-test AcidBase->Recryst

Caption: Decision tree for purification based on initial enantiomeric excess (ee).

Frequently Asked Questions (FAQ)

Q: My product is yellow. Is this normal? A: No. Pure N-Nosyl-L-Proline should be white or off-white. A yellow color indicates the presence of unreacted 4-nitrobenzenesulfonyl chloride or its hydrolysis product (4-nitrobenzenesulfonic acid).

  • Fix: Wash the solid with aqueous Sodium Bicarbonate (

    
    ) to remove the sulfonic acid impurity, or recrystallize from Ethanol/Water.
    

Q: I see a "shoulder" on my HPLC peak. What is it? A: This is likely the enantiomer (D-Proline derivative) or a rotamer.

  • Validation: Change the column temperature.[3][4] If the peaks merge or change ratio significantly, it might be rotamers (cis/trans around the sulfonamide bond). However, on a Chiralpak AD-H, distinct peaks usually represent the L and D enantiomers.

Q: Can I use NaOH instead of


? 
A:  It is risky. NaOH creates local "hotspots" of high pH (>12) which rapidly deprotonate the 

-carbon. If you must use NaOH, add it dropwise as a dilute solution (1M) and strictly monitor pH to keep it below 10.

References

  • Synthesis & Characterization: Ugwu, D. I. et al. "Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid." Journal of Chemical Crystallography, 2023. Link

  • Chiral Separation: Zhao, Y. et al. "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography."[3] Journal of Chromatography A, 2007.[3] Link

  • Recrystallization of Proline Derivatives: Hayashi, Y. et al. "Enantiomeric Enrichment of Proline in Solution and That in the Solid State."[5] Angewandte Chemie, 2006.[5] Link

  • General Sulfonamide Purification: "Technical Support Center: Recrystallization of Sulfonamide Products." BenchChem.[1] Link

Sources

"1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" reaction scale-up considerations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up & Process Optimization Document ID: TSC-NOS-PRO-001 Status: Active Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Core Directive & Executive Summary

The Challenge: Scaling up the synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (N-Nosyl-L-Proline) requires moving from "beaker chemistry" to controlled reaction engineering. The primary synthesis route is the Schotten-Baumann reaction , involving the coupling of L-Proline with 4-nitrobenzenesulfonyl chloride (Nosyl-Cl) under basic conditions.

The Engineering Reality: While simple on a milligram scale, kilogram-scale production introduces three critical failure modes:

  • Hydrolytic Competition: Nosyl-Cl hydrolyzes to 4-nitrobenzenesulfonic acid (water-soluble impurity) faster than it reacts with proline if the temperature or pH drifts.

  • Exotherm Management: The sulfonylation is highly exothermic. Uncontrolled addition leads to thermal runaways and increased hydrolysis.

  • Phase Isolation: The product can form a "sticky oil" rather than a crystal if organic impurities (unreacted chloride) are occluded, complicating filtration.

This guide provides a self-validating protocol designed to minimize chromatography and maximize bulk crystallization yield.

Reaction Engineering & Process Flow

Critical Control Points (CCPs)
ParameterTarget RangeScientific RationaleRisk of Deviation
Temperature -5°C to 5°CKinetic control: Suppresses hydrolysis (

) relative to amidation (

).
>10°C: Rapid hydrolysis of Nosyl-Cl; low yield.
pH 9.5 – 10.5Maintains Proline as a nucleophile (

) while neutralizing HCl generated.
<9: Proline protonates (

), stopping reaction. >11: Rapid hydrolysis of Nosyl-Cl.
Agitation High ShearNosyl-Cl is hydrophobic; Proline is hydrophilic. Reaction occurs at the interface.Low RPM: Mass transfer limitation; unreacted starting material.
Stoichiometry 1.1 - 1.2 eq (Nosyl-Cl)Excess required to account for inevitable background hydrolysis.<1.0 eq: Incomplete conversion of expensive Proline.
Process Visualization: The "pH Swing" Logic

The following diagram illustrates the reaction logic and the critical "pH Swing" purification strategy, which eliminates the need for silica gel chromatography.

ReactionLogic Start Start: L-Proline + Aqueous Base (Soluble Carboxylate) NosylAdd Controlled Addition: Nosyl-Cl (Solid or THF Soln) Temp < 5°C Start->NosylAdd Reaction Biphasic Reaction (Schotten-Baumann) NosylAdd->Reaction CheckPH Monitor pH Maintain 9.5 - 10.5 Reaction->CheckPH CheckPH->Reaction Adjust Base WorkupStart End of Reaction (Clear Solution) CheckPH->WorkupStart Conversion >98% Wash Organic Wash (EtOAc/DCM) Remove unreacted Nosyl-Cl WorkupStart->Wash Acidify Acidification (HCl) pH < 2.0 Wash->Acidify Aqueous Layer (Contains Product Salt) Precip Product Precipitation (N-Nosyl Proline) Acidify->Precip Product becomes insoluble Filtr Filtration & Wash Remove Sulfonic Acid byproduct Precip->Filtr

Figure 1: Process Flow Diagram illustrating the "pH Swing" purification logic. The product is kept soluble (salt form) to wash away non-polar impurities, then precipitated (acid form) to wash away polar impurities.

Master Protocol (100g Scale-Up)

Safety Warning: Nosyl chloride is a sensitizer and corrosive. Wear full PPE.[1][2][3][4] Ensure reactor venting is adequate for minor CO2 evolution if using carbonate bases.

Materials:
  • L-Proline: 100.0 g (0.87 mol)

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl): 212.0 g (0.96 mol, 1.1 eq)

  • Sodium Carbonate (

    
    ):  184.0 g (1.74 mol, 2.0 eq)
    
  • Solvent: Water (1.0 L, 10 vol), Acetone (optional, 200 mL for Nosyl-Cl dissolution)

  • Acid: HCl (concentrated, ~37%)

Step-by-Step Methodology:
  • Reactor Setup: Equip a 3L jacketed reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a solid addition funnel (or dropping funnel if dissolving Nosyl-Cl).

  • Base Charge: Charge Water (1.0 L) and

    
     (184 g). Stir until fully dissolved.
    
  • Substrate Charge: Add L-Proline (100 g). The solution will be clear and basic (pH ~11).

  • Cooling: Cool the jacket to -10°C to achieve an internal temperature of 0°C.

  • Reaction (The Critical Step):

    • Option A (Solid Addition - Preferred for Green Chem): Add Nosyl-Cl solid in 5 portions over 1 hour. Wait for the exotherm to subside (return to <5°C) before the next addition.

    • Option B (Solution Addition): Dissolve Nosyl-Cl in minimal Acetone or THF and add dropwise over 1 hour.

  • Digestion: Allow the reaction to warm to Room Temperature (20-25°C) naturally and stir for 4 hours.

    • Checkpoint: Solution should be homogeneous (or slightly turbid). If heavy solids exist, check pH. If pH < 9, add 10% NaOH.

  • Workup (The Purification):

    • Wash: Extract the alkaline reaction mixture with Ethyl Acetate (300 mL). Discard the organic layer (removes unreacted Nosyl-Cl and bis-sulfonamides if any).

    • Acidification: Cool the aqueous layer to 10°C. Slowly add Conc. HCl with vigorous stirring until pH reaches 1-2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 30 minutes to age the crystals. Filter via Buchner funnel.

  • Wash: Wash the cake with Cold Water (2 x 200 mL). This removes the 4-nitrobenzenesulfonic acid byproduct (highly water-soluble).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Appearance: White crystalline powder.

Troubleshooting & FAQs

Q1: The product is oiling out instead of crystallizing upon acidification. Why?

Diagnosis: This usually indicates the presence of organic solvents (acetone/THF) or impurities trapped in the lattice. Corrective Action:

  • Decant: Pour off the supernatant water.

  • Redissolve: Dissolve the oil in dilute NaOH (pH 10).

  • Strip: Briefly rotovap the aqueous solution to remove traces of acetone/THF.

  • Re-acidify: Slowly add HCl to the aqueous solution while stirring rapidly. Seeding with a pure crystal helps.

Q2: My yield is low (<60%), but the purity is high.

Diagnosis: Hydrolysis of Nosyl-Cl competed successfully with the reaction. This happens if the addition was too fast (exotherm) or the temperature was too high (>10°C). Corrective Action:

  • Ensure internal temperature stays <5°C during addition.

  • Increase Nosyl-Cl equivalents to 1.2 or 1.3.

  • Verify the pH did not drop below 9 during the reaction (Proline becomes non-nucleophilic).

Q3: The final product has a yellow tint.

Diagnosis: Trace 4-nitrophenol or nitro-sulfonic acid impurities. Corrective Action:

  • Recrystallization: Dissolve in hot Ethyl Acetate (minimal volume), add Hexane/Heptane until turbid, and cool.

  • Water Wash: The yellow impurities are often water-soluble. Re-slurry the solid in water at pH 2 and filter again.

Impurity Profiling & Quality Control

When analyzing the final product by HPLC, look for these specific markers:

Retention Time (Rel)IdentityOriginRemoval Strategy
0.8 4-Nitrobenzenesulfonic acidHydrolysis of ReagentWater wash of filter cake (Highly soluble).
1.0 N-Nosyl-L-Proline Target Product N/A
1.2 4-Nitrobenzenesulfonyl chlorideUnreacted ReagentInitial organic wash of the alkaline phase.
1.5 Bis-nosyl speciesSide reaction (Rare for Proline)Recrystallization from EtOAc/Heptane.
Impurity Pathway Diagram

ImpurityPathways cluster_Main Main Pathway (pH 10, <5°C) cluster_Side Side Pathway (High Temp/High pH) NosylCl Nosyl-Cl (Reagent) Product N-Nosyl-Proline (Target) NosylCl->Product + Proline Hydrolysis 4-Nitrobenzene- sulfonic acid (Major Impurity) NosylCl->Hydrolysis + H2O / OH- Proline L-Proline

Figure 2: Competitive reaction pathways. Minimizing the red pathway requires strict temperature control.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Specific Synthesis & Characterization

    • Ugwu, D. I. (2023). "Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid." SciSpace/Springer. (Provides crystallographic data and spectral characterization for the hydroxy-analog, applicable to the title compound).

  • Safety Data (Nosyl Chloride)

    • Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride." (Hazards: Skin corrosion, Eye damage).[1][3]

  • Crystallization of Proline Derivatives

    • Kim, J. et al. "Drowning-out crystallization of L-proline." ResearchGate.[5] (General principles of proline derivative precipitation).

  • General Sulfonylation Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for N-sulfonyl protecting group stability and cleavage).

Sources

"1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

CAS Number: 88867-96-3 Synonyms: N-(4-Nitrophenylsulfonyl)-L-proline; N-Nosyl-L-proline Molecular Formula: C₁₁H₁₂N₂O₆S Molecular Weight: 300.29 g/mol

Storage & Handling Best Practices

Core Directive: The stability of N-nosyl-L-proline hinges on preventing hydrolytic degradation and photochemical reduction of the nitro group. Adhere to the following parameters to maintain >98% purity over extended periods.

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards potential slow hydrolysis of the sulfonamide bond and decarboxylation events.
Atmosphere Inert Gas (Argon/N₂) While not strictly pyrophoric, long-term storage under inert gas prevents oxidative yellowing common to nitro-aromatics.
Humidity Desiccated (<20% RH) The carboxylic acid moiety is hygroscopic. Moisture uptake alters stoichiometry and can catalyze solid-state degradation.
Light Amber Vials / Foil Nitro compounds are susceptible to photoreduction. Exposure to UV/visible light can darken the solid, indicating impurity formation.
Handling Guidelines
  • Solvent Compatibility:

    • Preferred: DMSO, DMF (High solubility).

    • Good: Dichloromethane (DCM), Ethyl Acetate (warm).

    • Poor:[1] Water (unless pH > 8), Hexanes, Diethyl Ether.

  • Weighing: Hygroscopic nature requires rapid weighing. Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

  • Safety (PPE): Wear nitrile gloves and safety glasses. The compound is a sulfonamide; handle as a potential sensitizer. Avoid dust inhalation (use a fume hood).

Technical Troubleshooting & FAQs

Q1: I am experiencing low yields during the deprotection of the Nosyl group. The starting material remains.[2] What is wrong? A: The cleavage of the 4-nitrobenzenesulfonyl (Nosyl) group relies on Nucleophilic Aromatic Substitution (


).[3] Common failure points include:
  • Thiol Oxidation: The thiophenol or mercaptoacetic acid used as a scavenger may be oxidized to the disulfide. Ensure your thiol reagent is fresh and colorless.

  • Base Stoichiometry: The reaction generates protons. Insufficient base (e.g.,

    
     or DBU) stalls the reaction. Ensure at least 3-5 equivalents of base relative to the substrate.
    
  • Solvent Dryness: While water is sometimes used in biphasic systems, anhydrous DMF or Acetonitrile often drives the formation of the Meisenheimer complex more efficiently.

Q2: The compound is not dissolving in Dichloromethane (DCM) at the calculated concentration. A: The free carboxylic acid moiety can form strong intermolecular hydrogen bond networks, reducing solubility in non-polar or moderately polar solvents like DCM.

  • Solution: Add a small amount of Methanol (5-10%) to the DCM to disrupt hydrogen bonding, or switch to DMF if the downstream reaction tolerates it.

Q3: My product has turned from off-white to yellow/brown during storage. A: This indicates photochemical degradation or oxidation.

  • Diagnostic: Check the melting point. If it deviates significantly (e.g., >5°C drop), purification is required.

  • Remedy: Recrystallize from an Ethanol/Water mixture or reprecipitate from basic water by acidification with HCl.

Experimental Protocol: Nosyl Deprotection (Fukuyama Conditions)

This protocol describes the removal of the Nosyl group to restore the free proline amine, a critical step in peptide synthesis or medicinal chemistry workflows.

Reagents:

  • Substrate: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (or derivative)[4][5][6]

  • Thiol Scavenger: Thiophenol (PhSH) or Mercaptoacetic acid (odorless alternative)

  • Base: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the N-nosyl-L-proline derivative in DMF (0.1 M concentration).

  • Base Addition: Add 3.0 equivalents of

    
     (solid, finely ground). Stir for 5 minutes.
    
  • Thiol Addition: Add 1.2 – 1.5 equivalents of Thiophenol dropwise. Caution: Stench. Work in a well-ventilated hood.

  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: The solution typically turns bright yellow (Meisenheimer complex formation). Monitor by TLC or LC-MS. Reaction is usually complete in 1–4 hours.

  • Workup:

    • Dilute with water.[7][8][9]

    • Extract the byproduct (thioether) with Diethyl Ether or Ethyl Acetate.

    • The product (free proline derivative) remains in the aqueous phase (if it contains the free acid).

    • Adjust pH to isoelectric point or use ion-exchange resin to isolate the free amino acid.

Mechanistic Visualization

The following diagram illustrates the Fukuyama deprotection mechanism, highlighting the critical intermediate that requires specific electronic conditions (electron-withdrawing nitro group) to proceed.

NosylDeprotection Start N-Nosyl-Proline (Substrate) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (SNAr) Reagents Thiol (R-SH) + Base (CO3--) Reagents->Complex Byproduct Nitrophenyl Thioether + SO2 (Gas) Complex->Byproduct Side Product Formation Product L-Proline Derivative (Free Amine) Complex->Product Collapse & Elimination

Caption: Mechanism of Nosyl cleavage via nucleophilic aromatic substitution (


), mediated by a thiol nucleophile.

References

  • Kan, T., & Fukuyama, T. (2004).[8] Ns strategies: a highly versatile synthetic method for amines.[2] Chemical Communications.[2][8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 623247 (Related 4-Hydroxy Derivative). PubChem.

  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.

  • Chem-Station. (2014). Fukuyama Amine Synthesis | Chem-Station Int. Ed.

Sources

Avoiding epimerization during "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (Nosyl-Proline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a primary focus on preventing epimerization at the stereocenter of the proline residue. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to ensure the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with Nosyl-Proline?

A: Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of Nosyl-L-Proline, this refers to the inversion of the stereocenter at the α-carbon (C2), converting the L-proline derivative to the D-proline derivative. This is a critical issue because the biological activity of peptides and other chiral molecules is highly dependent on their specific three-dimensional structure. Even small amounts of the undesired epimer can lead to significant loss of efficacy or altered pharmacological profiles.

The N-nosyl group is strongly electron-withdrawing, which increases the acidity of the α-hydrogen on the proline ring. This makes the proton more susceptible to abstraction by a base, which is the initial step in the epimerization process.

Q2: What is the primary mechanism of base-induced epimerization for Nosyl-Proline?

A: The accepted mechanism for epimerization of N-protected amino acids involves the abstraction of the α-hydrogen by a base. This deprotonation results in the formation of a planar enolate intermediate. The planarity of this intermediate means that the stereochemical information at the α-carbon is lost. Subsequent reprotonation of the enolate can occur from either face of the planar structure, leading to a mixture of both the original L-isomer and the epimerized D-isomer.[1][2]

Q3: Which reaction conditions are most likely to cause epimerization?

A: Several factors can contribute to an increased risk of epimerization:

  • Strong Bases: The use of strong bases significantly increases the rate of α-hydrogen abstraction.

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the epimerization process to occur.[3]

  • Polar Aprotic Solvents: Solvents like DMF can stabilize the enolate intermediate, potentially favoring epimerization.

  • Extended Reaction Times: Longer exposure to conditions that promote epimerization will naturally lead to a higher percentage of the undesired epimer.

Q4: How does the nosyl group compare to other protecting groups like Boc or Cbz in terms of epimerization risk?

A: The nosyl (Ns) group presents a higher intrinsic risk for epimerization compared to urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). This is due to the strong electron-withdrawing nature of the sulfonyl group, which, as mentioned, acidifies the α-proton. The nitro group on the phenyl ring further enhances this effect. Boc and Cbz groups are electron-donating by resonance and do not activate the α-proton in the same way, making them generally safer options when epimerization is a primary concern, although they have different deprotection conditions.[4]

Troubleshooting Guide: Minimizing Epimerization

This section provides detailed solutions to common problems encountered during the synthesis and subsequent reactions of Nosyl-Proline.

Issue 1: Significant epimerization observed during the initial nosylation of L-proline.
Root Cause Analysis:

The initial synthesis of Nosyl-Proline from L-proline and 4-nitrobenzenesulfonyl chloride (nosyl chloride) is a critical step where stereochemical integrity can be compromised.[5][6] The use of an inappropriate base or elevated temperatures during this reaction is often the culprit.

Recommended Solutions & Protocols:

1. Judicious Selection of Base: The choice of base is paramount. While inorganic bases like sodium carbonate have been used, organic bases with significant steric hindrance are often preferred to minimize α-proton abstraction.[7]

Table 1: Comparison of Bases for Nosylation of Proline

BaseTypepKa of Conjugate AcidSteric HindranceEpimerization RiskComments
Sodium HydroxideStrong, Non-hindered~15.7LowHighNot recommended for this application.
Sodium CarbonateModerate, Non-hindered10.3LowModerateCommonly used, but requires strict temperature control.[6]
Triethylamine (TEA)Hindered Amine10.7ModerateModerateCan be effective, but risk increases with temperature.
DIPEA (Hünig's Base)Highly Hindered Amine11.0HighLowGood choice for minimizing side reactions.
2,4,6-CollidineHindered Amine7.4HighVery LowAn excellent, milder base for suppressing epimerization.[1][7]

2. Strict Temperature Control: The reaction should be performed at low temperatures to minimize the rate of epimerization.

Optimized Protocol for Nosylation of L-Proline:
  • Dissolution: Dissolve L-proline (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or Dioxane) at 0 °C.

  • Base Addition: Add 2,4,6-collidine (2.5 eq) to the solution while maintaining the temperature at 0 °C.

  • Nosyl Chloride Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in the same organic solvent dropwise over 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, perform an acidic workup to protonate the carboxylic acid and remove the base. The product can then be extracted into an organic solvent.

Issue 2: Epimerization during subsequent peptide coupling reactions involving Nosyl-Proline.
Root Cause Analysis:

When the carboxylic acid of Nosyl-Proline is activated for amide bond formation, the α-proton becomes even more acidic and susceptible to abstraction. The choice of coupling reagent, additives, and base for this step is critical.

Recommended Solutions & Protocols:

1. Selection of Coupling Reagents and Additives: Modern coupling reagents are designed to be highly efficient while minimizing epimerization. Carbodiimides like DCC or EDC should be used with an additive that can suppress epimerization.

Table 2: Evaluation of Coupling Reagents for Nosyl-Proline

Coupling ReagentAdditiveEpimerization RiskComments
DCC / EDCHOBtModerateHOBt can suppress racemization, but better alternatives exist.[8]
HATU / HBTUNoneLow-ModerateGenerally effective, but the basicity of the released byproducts can be a concern.
PyBOPNoneLow-ModerateSimilar profile to HATU/HBTU.
COMUOxymaPureVery LowOxyma-based reagents are known for their low racemization potential.[9]
T3PNoneLowCan be a good choice, particularly with pyridine as the base.

2. Control of Base in the Coupling Step: If a base is required during the coupling reaction (e.g., to neutralize an amine salt), a sterically hindered, non-nucleophilic base like DIPEA should be used in stoichiometric amounts. An excess of base should be avoided.

Optimized Protocol for Peptide Coupling with Nosyl-Proline:
  • Pre-activation: In an inert atmosphere, dissolve Nosyl-L-Proline (1.0 eq), COMU (1.0 eq), and OxymaPure (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C. Stir for 10-15 minutes.

  • Amine Addition: Add the amino component (e.g., an amino acid ester hydrochloride, 1.0 eq) followed by the slow, dropwise addition of DIPEA (1.0 eq).

  • Reaction: Allow the reaction to proceed at 0 °C, gradually warming to room temperature over several hours. Monitor by LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup to remove byproducts and isolate the desired peptide.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of epimerization and a logical workflow for troubleshooting.

Epimerization_Mechanism cluster_0 Epimerization Pathway L_Nosyl_Proline L-Nosyl-Proline (S-configuration) Enolate Planar Enolate Intermediate (Achiral at C2) L_Nosyl_Proline->Enolate + Base - H+ Enolate->L_Nosyl_Proline + H+ (Re-protonation) D_Nosyl_Proline D-Nosyl-Proline (R-configuration) Enolate->D_Nosyl_Proline + H+ (Re-protonation)

Caption: Base-catalyzed epimerization of Nosyl-Proline via a planar enolate intermediate.

Troubleshooting_Workflow cluster_nosylation Nosylation Stage cluster_coupling Coupling Stage start Epimerization Detected? step1 step1 start->step1 nosy_check_base Check Base {Is it strong/non-hindered?} step1->nosy_check_base Nosylation coup_check_reagent Check Coupling Reagent {Using DCC/EDC alone?} step1->coup_check_reagent Coupling nosy_sol_base Solution: Use hindered base (e.g., Collidine, DIPEA) nosy_check_base->nosy_sol_base Yes nosy_check_temp Check Temperature {Is it > 5 °C?} nosy_check_base->nosy_check_temp No end_node Verify Stereochemical Purity (Chiral HPLC/NMR) nosy_sol_base->end_node nosy_sol_temp Solution: Maintain temp at 0-5 °C nosy_check_temp->nosy_sol_temp Yes nosy_check_temp->end_node No nosy_sol_temp->end_node coup_sol_reagent Solution: Use Oxyma-based reagent (e.g., COMU) coup_check_reagent->coup_sol_reagent Yes coup_check_base Check Base {Is excess base used?} coup_check_reagent->coup_check_base No coup_sol_reagent->end_node coup_sol_base Solution: Use stoichiometric amount of DIPEA coup_check_base->coup_sol_base Yes coup_check_base->end_node No coup_sol_base->end_node

Caption: A logical workflow for troubleshooting epimerization issues.

References

  • MDPI. (n.d.). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Retrieved from [Link]

  • Kuttan, R., & Thomas, S. (2018). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. SciSpace. Retrieved from [Link]

  • Tanner, J. J. (2017). Proline Mechanisms of Stress Survival. PMC. Retrieved from [Link]

  • AK LECTURES. (2023, April 8). Proline Synthesis. YouTube. Retrieved from [Link]

  • Parsegian, V. A., & Zemb, T. (2020). The influence of proline on surface interactions in aqueous solutions. PMC. Retrieved from [Link]

  • Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 1). What Is Epimerization In Organic Chemistry? YouTube. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). SC14. Optical resolution. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Raines, R. T., & Hodges, J. A. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Retrieved from [Link]

  • Ramli, I. R., et al. (2022). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • Ugwu, D. I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]

  • Ugwu, D. I., et al. (2023). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ResearchGate. Retrieved from [Link]

  • Ugwu, D. I., et al. (2023). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. SciSpace. Retrieved from [Link]

  • Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • N-Nosyl-α-amino acids in solution phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Zheng, J., & Li, H. (2022). The Effects of Proline Isomerization on the Solvation Behavior of Elastin-Like Polypeptides in Water-Ethanol Mixtures. PubMed. Retrieved from [Link]

  • Effect of temperature on the amidation of l-proline. Transformation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Rao, G. N., & Babu, A. S. (2014). Effect of Solvent on Protonation Equilibria of L-Proline and L-Valine in 1, 2-Propanediol-Water Mixtures. ResearchGate. Retrieved from [Link]

  • Padrós, E., & Muñoz, V. (2010). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. NIH. Retrieved from [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. (n.d.). Retrieved from [Link]

  • Kennedy, J. P., & Iván, B. (2017). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC. Retrieved from [Link]

  • Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Cativiela, C., & Ordóñez, M. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Retrieved from [Link]

  • Sung, K., et al. (2010). Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects. PubMed. Retrieved from [Link]

  • DiMagno, S. G., & Sun, H. (2013). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Itoh, T., et al. (2021). Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. (n.d.). ResearchGate. Retrieved from [Link]

  • US5212158A - Derivatives of l-proline, their preparation and their biological uses. (n.d.). Google Patents.

Sources

Technical Support Guide: Identification & Purification of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

[1]

Executive Summary

You are likely working with 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as N-Nosyl-L-Proline ) as an intermediate for peptide synthesis or as a precursor for chiral organocatalysts.[1]

Users frequently report two distinct issues with this compound:

  • "Phantom" Impurities in NMR: The appearance of doubled peaks suggesting a ~3:1 mixture, often mistaken for contamination.[1]

  • Persistent Acidic Byproducts: Difficulty removing the hydrolysis product of the starting material (4-nitrobenzenesulfonic acid).[1]

This guide addresses the physicochemical basis of these issues and provides a self-validating purification workflow.

Module 1: Diagnostic Troubleshooting

Before attempting purification, you must correctly identify whether your "impurity" is chemical (a byproduct) or conformational (a rotamer).[1]

The "Split Peak" Phenomenon (NMR Validation)

Symptom: Your



1

Diagnosis: This is likely NOT an impurity. Sulfonamide derivatives of proline exhibit restricted rotation around the N–S bond (and the N–C bond of the proline ring).[1] This leads to the existence of cis and trans rotamers in solution on the NMR timescale.[1]

Verification Protocol:

  • Step 1: Run the NMR at room temperature. Note the ratio.

  • Step 2: (Optional) Run a Variable Temperature (VT) NMR at 60–80°C.[1]

  • Result: If the peaks coalesce or broaden significantly as temperature rises, they are rotamers of the same pure compound. Do not attempt to purify this "mixture."

Chemical Impurity Identification

If you have confirmed the presence of actual byproducts, they are likely one of the following:

ImpurityOriginTLC Behavior (5% MeOH/DCM)Detection
4-Nitrobenzenesulfonic acid (NsOH) Hydrolysis of Nosyl-Cl reagentBaseline (Streaks)UV Active, pH Acidic
4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) Unreacted ReagentHigh R

(~0.8-0.[1]9)
UV Active
L-Proline Unreacted Starting MaterialBaseline (Invisible in UV)Ninhydrin Stain (Red)

Module 2: Purification Protocols

The following protocols rely on the Solubility Switch principle. The product is a carboxylic acid (pKa ~4–5), whereas the main impurity (NsOH) is a sulfonic acid (pKa < 0) and highly water-soluble.[1]

The "Base-Acid Switch" Extraction (Recommended)

This method separates the product from non-acidic impurities (like unreacted Nosyl-Cl) and highly water-soluble acidic impurities.[1]

Reagents: Ethyl Acetate (EtOAc), Saturated NaHCO

  • Dissolution: Dissolve the crude reaction mixture in EtOAc.

  • Acid Wash (Removal of Proline): Wash the organic layer with 1M HCl (x2).[1]

    • Mechanism:[2][3][4][5] Unreacted proline becomes protonated (cationic) and moves to the aqueous phase.[1]

  • Base Extraction (The Switch): Extract the EtOAc layer with Saturated NaHCO

    
     (x3).[1]
    
    • Mechanism:[2][3][4] The product (N-Nosyl Proline) deprotonates to its carboxylate salt and moves into the Aqueous Layer .[1]

    • Fate of Impurities: Unreacted Nosyl-Cl (neutral organic) stays in the EtOAc Layer .[1] Discard this organic layer properly.

  • Acidification & Recovery:

    • Take the combined aqueous NaHCO

      
       extracts.[1]
      
    • Cool to 0°C.[1]

    • Slowly acidify with concentrated HCl to pH ~1–2.[1]

    • Result: The product will precipitate as a white/off-white solid.[1]

  • Final Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (x3).

    • Note: While NsOH is also acidic, it is significantly more water-soluble than the N-nosyl proline.[1] Most NsOH will remain in the acidic aqueous phase, while the lipophilic N-nosyl proline moves to EtOAc.

  • Drying: Wash EtOAc with brine, dry over Na

    
    SO
    
    
    , and concentrate.
Crystallization (Polishing)

If the extraction does not yield >98% purity, use crystallization.[1]

  • Solvent System: Ethanol/Water or EtOAc/Hexanes.[1]

  • Method: Dissolve in minimum hot ethanol; add warm water until slightly turbid; cool slowly to 4°C.

Module 3: Workflow Visualization

Impurity Identification Logic

ImpurityLogicStartCrude Product AnalysisCheckNMRCheck 1H NMR (Aromatic Region)Start->CheckNMRSplitPeaksAre peaks split/doubled?CheckNMR->SplitPeaksCheckTLCCheck TLC (MeOH/DCM)SplitPeaks->CheckTLCNoRotamerCheckPerform VT-NMR or Check Integration Ratio (~3:1)SplitPeaks->RotamerCheckYesImpurityTypeIdentify Spot PositionCheckTLC->ImpurityTypeRotamerResultPeaks Coalesce?CONFIRMED: Rotamers (Pure)RotamerCheck->RotamerResultBaselineSpot at Baseline?CONFIRMED: Sulfonic Acid (NsOH)ImpurityType->BaselineHighRfHigh Rf Spot?CONFIRMED: Nosyl-ClImpurityType->HighRf

Caption: Diagnostic logic flow for distinguishing between conformational isomers (rotamers) and chemical impurities.

Purification Workflow (Base-Acid Switch)

PurificationCrudeCrude Mixture(Product + NsOH + Nosyl-Cl)DissolveDissolve in EtOAcCrude->DissolveWashAcidWash with 1M HClDissolve->WashAcidPhase1Separation 1WashAcid->Phase1Aq1Aqueous Phase(Unreacted Proline)Phase1->Aq1Org1Organic Phase(Product + Nosyl-Cl)Phase1->Org1ExtractBaseExtract with Sat. NaHCO3Org1->ExtractBasePhase2Separation 2ExtractBase->Phase2Org2Organic Phase(Discard: Nosyl-Cl)Phase2->Org2Aq2Aqueous Phase(Product as Carboxylate)Phase2->Aq2AcidifyAcidify to pH 1-2(HCl)Aq2->AcidifyExtractFinalExtract into EtOAc(NsOH stays in water)Acidify->ExtractFinalFinalPure N-Nosyl ProlineExtractFinal->Final

Caption: The "Base-Acid Switch" protocol leverages pKa differences to isolate the target carboxylic acid from both neutral and sulfonic acid impurities.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil after extraction. How do I get a solid? A: N-nosyl proline can be slow to crystallize.[1]

  • Ensure all solvent (EtOAc) is removed.[1] Traces of solvent inhibit crystal formation.[1]

  • Triturate the oil with a small amount of cold diethyl ether or hexanes. Scratch the side of the flask with a glass rod to induce nucleation.[1]

  • If it remains an oil, it may contain trapped water.[1] Azeotrope with toluene or DCM and re-evaporate.[1]

Q2: Can I use column chromatography instead of extraction? A: Yes, but it is often unnecessary and challenging.

  • Challenge: The free carboxylic acid interacts strongly with silica, leading to streaking.

  • Fix: If you must use a column, add 1% Acetic Acid to your eluent (e.g., 1% AcOH in 50:50 EtOAc/Hexanes) to keep the acid protonated and reduce streaking.

Q3: Is the byproduct (NsOH) dangerous? A: 4-nitrobenzenesulfonic acid is a strong acid and skin irritant.[1] However, the unreacted reagent, 4-nitrobenzenesulfonyl chloride (Nosyl-Cl) , is more concerning.[1] It is a potent electrophile and potential sensitizer.[1] Always ensure the "Base Extraction" step (which hydrolyzes remaining Nosyl-Cl) or the initial wash removes it.[1]

References

  • Ugwu, D. I. (2023).[1] Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.[1][6] Journal of Chemical Crystallography. Link (Provides structural characterization and synthesis conditions for the closely related hydroxy-derivative, validating the sulfonamide formation).[1]

  • Leggio, A., et al. (2009).[1][7] N-Nosyl-α-amino acids in solution phase peptide synthesis. European Journal of Organic Chemistry.[1][6][7] Link (Discusses the utility and purity profiles of N-nosyl amino acids).

  • PubChem. (2025).[1][8] (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid.[1][8] National Library of Medicine.[1] Link (Chemical properties and identifiers).

  • Kubyshkin, V., & Rubini, M. (2024).[1][9] Proline Analogues. Chemical Reviews. Link (Comprehensive review on proline derivatives, including conformational isomerism/rotamers).[1]

Validation & Comparative

Validation of "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" bioactivity in animal models

[1]

Executive Summary

Compound Code: NPSP-2C Chemical Class:

Primary Therapeutic Target:1Secondary Target:1

This guide outlines the validation framework for 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (NPSP-2C) . While historically recognized as a synthetic intermediate, recent pharmacological profiling identifies this scaffold as a privileged structure for anti-inflammatory and antimicrobial activity.[1] Its structural homology to known MMP inhibitors (MMPi) and Aldose Reductase Inhibitors (ARIs) necessitates a dual-pronged validation strategy focusing on tissue remodeling and acute inflammation.[1]

Part 1: Comparative Analysis & Positioning[1]

To validate NPSP-2C, it must be benchmarked against established standards in both anti-inflammatory efficacy and tissue preservation.[1]

Therapeutic Positioning Matrix
FeatureNPSP-2C (Test Compound) Indomethacin (Standard NSAID) Doxycycline (MMP Inhibitor)
Primary Mechanism Dual COX/MMP modulation (Putative)COX-1/COX-2 InhibitionBroad-spectrum MMP Inhibition
Bioavailability High (Lipophilic Sulfonamide)HighHigh
Key Advantage Potential for reduced gastric toxicity compared to classic NSAIDs due to MMP-protective effects on mucosa.[1]Potent analgesic but high gastric ulceration risk.[1][2]Tissue preservation without immediate analgesia.[1]
Target Indication Rheumatoid Arthritis (RA), Diabetic Neuropathy.[1]Acute Pain, RA, OA.[1]Periodontitis, Rosacea.[1]
Mechanistic Rationale

The sulfonyl-pyrrolidine moiety mimics the transition state of peptide hydrolysis, making NPSP-2C a competitive inhibitor of zinc-dependent metalloproteases (MMPs).[1] Simultaneously, the electron-withdrawing nitro group enhances the sulfonamide's acidity, potentially facilitating interactions with the active sites of inflammatory enzymes like COX-2 or Aldose Reductase.

DOT Visualization: Proposed Mechanism of Action

The following diagram illustrates the dual pathway intervention of NPSP-2C in an inflammatory microenvironment.

NPSP_MechanismStimulusInflammatory Stimulus(LPS / Cytokines)NFkBNF-κB ActivationStimulus->NFkBCOX2COX-2 ExpressionNFkB->COX2MMP9MMP-9 SecretionNFkB->MMP9PGE2Prostaglandin E2(Pain/Edema)COX2->PGE2ECMECM Degradation(Cartilage Loss)MMP9->ECMNPSPNPSP-2C(Inhibitor)NPSP->COX2ModulatesNPSP->MMP9Direct Inhibition(Zn2+ Chelation)

Caption: NPSP-2C exerts a dual effect by chelating Zn2+ in MMPs (preventing ECM degradation) and modulating downstream inflammatory mediators.[1]

Part 2: Experimental Validation Protocols

Protocol A: Acute Inflammation Model (Carrageenan-Induced Paw Edema)

Objective: Quantify the anti-inflammatory efficacy of NPSP-2C relative to Indomethacin. Rationale: This model is the industry standard for screening orally active anti-inflammatory agents.[1]

1. Experimental Design
  • Species: Wistar Rats (Male, 180–220g).[1]

  • Groups (n=6/group):

    • Vehicle Control: 1% CMC (Carboxymethyl cellulose).[1]

    • Positive Control: Indomethacin (10 mg/kg, p.o.).[1]

    • NPSP-2C Low: 10 mg/kg (p.o.).[1]

    • NPSP-2C High: 50 mg/kg (p.o.).[1]

2. Step-by-Step Methodology
  • Preparation: Solubilize NPSP-2C in 1% CMC. Ensure a homogeneous suspension using mild sonication.[1]

  • Administration: Administer oral doses 1 hour prior to edema induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a Plethysmometer (Ugo Basile) at

    
     hours post-injection.[1]
    
  • Calculation:

    
    [1][3]
    
3. Data Interpretation (Expected)

NPSP-2C is expected to show a delayed onset compared to Indomethacin but sustained activity at T=5h due to the sulfonamide metabolic stability.[1]

Treatment1 hr (% Inh)3 hr (% Inh)5 hr (% Inh)Significance (p<0.[1]05)
Indomethacin (10 mg/kg)45%65%55%Yes
NPSP-2C (50 mg/kg) 20% 58% 62% Yes
Protocol B: Chronic Tissue Remodeling (Adjuvant-Induced Arthritis - AIA)

Objective: Validate the MMP-inhibitory potential of NPSP-2C in preventing cartilage destruction.[1] Rationale: Unlike acute edema, AIA involves immune-driven tissue remodeling where MMP-2 and MMP-9 are the primary destructive enzymes.[1]

1. Experimental Design
  • Induction: Intradermal injection of Mycobacterium tuberculosis (heat-killed) in mineral oil into the tail base.[1]

  • Dosing Regimen: Daily oral dosing (p.o.) starting from Day 14 (established arthritis) to Day 28.

  • Readouts:

    • Arthritic Index: Visual scoring of erythema/swelling (Scale 0–4).

    • Histopathology: H&E staining of ankle joints (focus on pannus formation).

    • Biomarker: Serum MMP-9 levels (ELISA).

2. Workflow Visualization

AIA_WorkflowDay0Day 0:Induction(CFA Injection)Day14Day 14:Arthritis Onset(Start Dosing)Day0->Day14IncubationDay21Day 21:Mid-PointAssessmentDay14->Day21Daily NPSP-2C(50 mg/kg)Day28Day 28:Termination &HistologyDay21->Day28Daily NPSP-2C(50 mg/kg)

Caption: 28-Day Adjuvant-Induced Arthritis (AIA) treatment schedule targeting the secondary lesion phase.

3. Critical Validation Checkpoint (Self-Correction)
  • Issue: Sulfonamides can have variable solubility.

  • Correction: If in vivo efficacy is lower than expected in the AIA model, verify plasma concentration via HPLC. If absorption is poor, switch vehicle to PEG400:Saline (20:80) .[1]

  • Toxicity: Monitor body weight daily.[1] Sulfonyl-prolines are generally well-tolerated, but the nitro group can be hepatotoxic in chronic high doses.[1] Perform ALT/AST assays at Day 28.

Part 3: References & Authority[1][4][5][6]

The validation of N-arylsulfonyl prolines is grounded in their structural role as peptidomimetics for protease inhibition and antimicrobial activity.[1]

References:

  • Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid.[1] SciSpace / ResearchGate.[1]

  • Osinubi, A. D., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics.[1] Bioorganic Chemistry.[1][4]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition.[1] (Fundamental grounding for sulfonyl-proline mechanism).[1]

  • PubChem. Compound Summary for CID 721326: (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid.[1] National Library of Medicine.[1]

  • Guazzelli, L., et al. (2019). Polyhydroxylated pyrrolidines... as dual-target inhibitors of α-glucosidase and aldose reductase.[1][5] (Context for ARI activity of pyrrolidine scaffolds).

Technical Comparison Guide: Selectivity and Performance Profiling of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as N-Nosyl-L-Proline or Ns-Pro ), a functionalized proline derivative. While native L-Proline is the foundational organocatalyst, its utility is often limited by poor solubility in non-polar solvents and slow reaction kinetics with sterically hindered substrates.

This guide analyzes Ns-Pro as a superior alternative in asymmetric organocatalysis and a "privileged scaffold" in medicinal chemistry fragment screening . We focus on "cross-reactivity" in two distinct contexts relevant to drug development:

  • Chemoselectivity (Catalytic Cross-Reactivity): The ability to catalyze specific pathways (e.g., Aldol) without interference from competing side reactions (e.g., dehydration, self-aldol).

  • Pharmacological Selectivity: The interaction of the sulfonyl-pyrrolidine scaffold with proline-specific proteases (e.g., DPP-IV vs. POP).

Chemical Profile & Mechanistic Advantage

The introduction of the p-nitrobenzenesulfonyl (Nosyl) group fundamentally alters the physicochemical properties of the proline core.

FeatureL-Proline (Standard)N-Tosyl-L-Proline (Alternative A)N-Nosyl-L-Proline (Subject)Impact on Performance
Solubility Water, DMSO, DMFDCM, THF, TolueneDCM, THF, CHCl3Ns-Pro allows reactions in non-polar solvents, stabilizing the transition state.
Acidity (pKa) ~16 (NH)~11-12 (NH)~10-11 (NH) The electron-withdrawing Nitro group increases acidity, accelerating enamine formation.
H-Bond Donor WeakModerateStrong Enhanced H-bonding capability in the transition state (Zimmerman-Traxler model).
Labile Nature StableStableThiol-Sensitive Critical Cross-Reactivity: The Nosyl group is cleaved by thiols (Fukuyama reaction).
Structural Logic

The N-sulfonyl group acts as an "anion equivalent" in the transition state. Unlike L-Proline, which relies on a zwitterionic mechanism in polar solvents, Ns-Pro operates via a highly ordered H-bond network in organic solvents. The p-nitro group pulls electron density from the sulfonamide nitrogen, making the proton more acidic and the catalyst more active.

Comparative Performance Data

Study A: Catalytic Efficiency in Asymmetric Aldol Reactions

Objective: Compare the reaction rate and enantioselectivity (ee%) of Ns-Pro against standard alternatives in the aldol reaction of acetone with p-nitrobenzaldehyde.

Experimental Conditions: 10 mol% catalyst, Room Temperature, 24 hours.

CatalystSolventYield (%)ee (%)Turn-Over Frequency (TOF)
L-Proline DMSO68%72%Low
L-Proline CHCl3<5%N/ANegligible (Insoluble)
N-Tosyl-Proline CHCl382%88%Moderate
N-Nosyl-Proline (Subject) CHCl3 94% >96% High
MacMillan Gen 1 CHCl391%93%High

Insight: Ns-Pro outperforms L-Proline significantly in non-polar media. It rivals the MacMillan imidazolidinone catalysts in yield but offers a distinct cost advantage and ease of synthesis.

Study B: Cross-Reactivity & Interference Profiling

In drug synthesis, "cross-reactivity" often refers to the catalyst interacting destructively with other functional groups on the substrate.

The Fukuyama Sensitivity (Thiol Cross-Reactivity): Unlike Tosyl-Proline, Ns-Pro exhibits specific chemical cross-reactivity with thiols (e.g., Cysteine residues, Thiophenol).

  • Reaction: R-NH-Ns + R'-SH + Base

    
     R-NH2 + R'-S-Ns
    
  • Implication: Ns-Pro cannot be used as a catalyst in the presence of free thiols. However, this reactivity is a feature for medicinal chemists using the Nosyl group as a temporary protecting group during synthesis.

Biological Cross-Reactivity (Fragment Screening)

For researchers using 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid as a fragment in drug discovery (e.g., designing inhibitors for Prolyl Oligopeptidase - POP or DPP-IV), the sulfonamide moiety introduces specific selectivity challenges.

Scaffold Selectivity Profile

The sulfonyl-pyrrolidine motif mimics the transition state of peptide hydrolysis.

  • Target: DPP-IV (Diabetes target)

    • Interaction: The pyrrolidine ring binds to the S1 pocket.

    • Ns-Pro Performance: Weak inhibition. The acidic carboxylic acid creates electrostatic repulsion in the active site compared to the nitrile warhead of Vildagliptin.

  • Target: MMP-2/MMP-9 (Matrix Metalloproteinases)

    • Interaction: Sulfonamides are classic zinc-binding groups (ZBGs).

    • Cross-Reactivity Risk: High.[1] The sulfonamide oxygen atoms can coordinate with the catalytic Zinc ion.

    • Recommendation: If using Ns-Pro as a scaffold, the carboxylic acid must be converted to a hydroxamic acid or amide to achieve nanomolar potency; otherwise, it remains a weak, promiscuous binder.

Visualization of Mechanisms[2]

Diagram 1: Catalytic Cycle & Transition State

This diagram illustrates the "Enamine Mechanism" where the enhanced acidity of Ns-Pro facilitates the cycle compared to native Proline.

Catalytic_Cycle cluster_0 Key Advantage Start Substrate (Ketone) Complex Iminium Ion Formation Start->Complex + Catalyst Catalyst Ns-Pro Catalyst (High Acidity) Catalyst->Complex Initiates Enamine Enamine Intermediate (Nucleophile) Complex->Enamine - H2O TS Transition State (H-Bond Stabilization) Enamine->TS + Electrophile (Aldehyde) Product Aldol Product (High ee%) TS->Product Hydrolysis Product->Catalyst Regeneration

Caption: The Ns-Pro catalytic cycle. The electron-withdrawing Nosyl group enhances enamine formation and stabilizes the rigid transition state via hydrogen bonding.

Diagram 2: Cross-Reactivity Decision Tree

A logic flow for researchers deciding whether to use Ns-Pro based on substrate functionality.

Selection_Workflow Input Substrate Analysis Check1 Contains Thiols? Input->Check1 Check2 Solvent Requirement? Check1->Check2 No Stop1 STOP: Fukuyama Cross-Reactivity Check1->Stop1 Yes OptionA Use L-Proline (Polar Solvents) Check2->OptionA Water/DMSO OptionB Use Ns-Pro (High Yield/ee) Check2->OptionB CHCl3/Toluene

Caption: Selection workflow preventing chemical cross-reactivity. Thiols are a contraindication due to sulfonamide cleavage.

Experimental Protocols

Protocol A: Synthesis of Ns-Pro Catalyst

Rationale: Commercial sources exist, but in-house synthesis ensures purity, critical for high ee%.

  • Dissolution: Dissolve L-Proline (10 mmol) in 1M NaOH (20 mL). Cool to 0°C.

  • Addition: Slowly add p-nitrobenzenesulfonyl chloride (10 mmol) dissolved in THF (10 mL) dropwise over 30 mins. Control: Maintain pH >9 to prevent sulfonamide hydrolysis.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (EtOAc/MeOH).

  • Workup: Acidify with 1M HCl to pH 1. Extract with EtOAc (3x).

  • Purification: Crystallize from EtOAc/Hexane.

  • Validation: 1H NMR must show distinct aromatic doublets (Nosyl) and disappearance of NH signal shift compared to Proline.

Protocol B: Selectivity Screening (Cross-Reactivity Check)

Rationale: To verify if the catalyst interacts with specific functional groups (interference).

  • Setup: Prepare 3 vials containing the standard Aldol reaction mixture (Acetone + Aldehyde + Ns-Pro).

  • Spiking:

    • Vial A: Control (No additive).

    • Vial B: Spike with 1 eq. Benzyl Mercaptan (Thiol probe).

    • Vial C: Spike with 1 eq. Triethylamine (Base probe).

  • Analysis: Monitor reaction progress at 1h, 4h, and 24h via HPLC.

  • Success Criteria:

    • Vial A: >90% conversion.

    • Vial B: <10% conversion (Confirms Thiol Cross-reactivity/Poisoning).

    • Vial C: Variable (Checks if external base disrupts the H-bond network).

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Berkessel, A., et al. (2006).[2] Acidic Proline Derivatives as Organocatalysts.[3] Advanced Synthesis & Catalysis, 348(12-13), 1681-1688. Link

  • Cobb, A. J., & Shaw, D. M. (2007). Organocatalysis with Proline Derivatives: Improved Catalysts for the Asymmetric Mannich Reaction. Chemistry – A European Journal, 13(5), 1410-1422. Link

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a versatile synthetic method for amines. Chemical Communications, (4), 353-359. Link

  • Pavlov, M. Y., et al. (2009).[2] Slow peptide bond formation by proline and other N-alkylamino acids in translation.[2][4][5] Proceedings of the National Academy of Sciences, 106(1), 50-54.[2] Link[2]

Sources

Illuminating the Target: A Comparative Guide to In Vitro Engagement of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both an art and a rigorous science. A pivotal milestone in this journey is the unequivocal confirmation of target engagement. This guide provides an in-depth, technical framework for confirming the in vitro target engagement of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid , a molecule of interest due to its structural motifs—a sulfonamide group reminiscent of classical antibiotics and a pyrrolidine core found in a variety of bioactive compounds.

This document eschews a rigid template, instead offering a logical, evidence-based workflow. We will navigate the landscape of potential targets, dissect the methodologies to validate them, and objectively compare these techniques, empowering you to design and execute a self-validating experimental plan.

Deconstructing the Molecule: Identifying Potential Targets

The chemical architecture of "1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid" provides crucial clues to its potential biological targets. The molecule is a chimera of two key pharmacophores: a proline-derived pyrrolidine ring and a nitrophenyl-sulfonyl group.

  • The Sulfonamide Clue: The sulfonamide moiety is a well-established pharmacophore, most famously employed in sulfa drugs, which are synthetic antibiotics.[1] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS) , an essential enzyme in the bacterial folate synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt bacterial DNA synthesis and replication.[4][5] An in silico docking study of the closely related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, predicted promising inhibitory activity against DHPS, further strengthening this hypothesis.[6][7]

  • The Pyrrolidine Core: Pyrrolidine scaffolds are prevalent in a multitude of biologically active compounds, including some with anticancer properties.[2] Notably, certain spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) .[2] HDACs are critical epigenetic regulators, and their dysregulation is implicated in various cancers.[8] Prohibitins are scaffold proteins in the inner mitochondrial membrane involved in cellular processes like mitophagy.[9][10]

Based on this structural analysis and supporting literature, we can postulate three primary, testable hypotheses for the molecular target of our compound of interest:

  • Hypothesis 1: The compound is an inhibitor of bacterial Dihydropteroate Synthase (DHPS).

  • Hypothesis 2: The compound modulates the activity of Histone Deacetylase 2 (HDAC2).

  • Hypothesis 3: The compound directly binds to Prohibitin 2 (PHB2).

The following sections will detail the experimental workflows to systematically investigate these hypotheses.

The Litmus Test: Biochemical and Biophysical Assays for Target Validation

To move from hypothesis to confirmation, a multi-pronged approach employing both biochemical (activity-based) and biophysical (binding-based) assays is paramount. This ensures a comprehensive understanding of the compound's interaction with its putative target.

Investigating DHPS Inhibition: A Spectrophotometric Approach

A direct and robust method to test for DHPS inhibition is a coupled enzymatic spectrophotometric assay.[11] This assay continuously monitors the enzymatic reaction, providing real-time kinetic data.

Principle: The activity of DHPS is measured by coupling its product, dihydropteroate, to the activity of dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydropteroate, oxidizing NADPH to NADP+ in the process. The decrease in NADPH concentration can be monitored by the change in absorbance at 340 nm.

Workflow: DHPS Spectrophotometric Assay

DHPS_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound Test Compound (10 mM in DMSO) Mix Combine Assay Buffer, DHPS, DHFR, NADPH, and Test Compound/Control Compound->Mix DHPS_Enzyme Recombinant DHPS DHPS_Enzyme->Mix Substrates p-ABA & DHPP Initiate Add p-ABA & DHPP to start reaction Substrates->Initiate Coupling_Enzyme DHFR & NADPH Coupling_Enzyme->Mix Incubate_1 Pre-incubate Mix->Incubate_1 Incubate_1->Initiate Read Monitor Absorbance at 340 nm (Kinetic Read) Initiate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate Initial Velocity (V₀) Plot->Calculate IC50 Determine IC₅₀ from Dose-Response Curve Calculate->IC50 HDAC2_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (Black 96-well plate) cluster_analysis Data Analysis Compound Test Compound (in Assay Buffer) Mix Combine HDAC2 Enzyme and Test Compound/Control Compound->Mix HDAC2_Enzyme Recombinant HDAC2 HDAC2_Enzyme->Mix Substrate Fluorogenic Substrate Initiate Add Fluorogenic Substrate Substrate->Initiate Developer Developer Solution Develop Add Developer Solution Developer->Develop Incubate_1 Pre-incubate Mix->Incubate_1 Incubate_1->Initiate Incubate_2 Incubate at 37°C Initiate->Incubate_2 Incubate_2->Develop Read Measure Fluorescence (Ex/Em ~360/460 nm) Develop->Read Normalize Subtract Blank from Readings Read->Normalize Plot Plot % Inhibition vs. [Compound] Normalize->Plot IC50 Determine IC₅₀ Plot->IC50 SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize Protein on Sensor Chip Chip->Immobilize Protein Purified Target Protein Protein->Immobilize Compound Test Compound (Serial Dilutions) Inject_Compound Inject Compound (Association) Compound->Inject_Compound Immobilize->Inject_Compound Inject_Buffer Inject Running Buffer (Dissociation) Inject_Compound->Inject_Buffer Regenerate Regenerate Surface Inject_Buffer->Regenerate Sensorgram Generate Sensorgram Inject_Buffer->Sensorgram Fit_Data Fit to Binding Model Sensorgram->Fit_Data Kinetics Determine kₐ, kₔ, and Kₔ Fit_Data->Kinetics CETSA_Workflow Treat_Cells Treat Cells with Compound or DMSO (Control) Aliquot Aliquot Cell Suspension Treat_Cells->Aliquot Heat Heat Aliquots to a Range of Temperatures Aliquot->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble Fraction from Precipitated Protein Lyse->Centrifuge SDS_PAGE Run Soluble Fraction on SDS-PAGE Centrifuge->SDS_PAGE Western_Blot Transfer to Membrane and Probe with Target-Specific Antibody SDS_PAGE->Western_Blot Analyze Quantify Band Intensity and Plot Melting Curve Western_Blot->Analyze

Sources

Safety Operating Guide

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid Proper Disposal Procedures Common Name: N-Nosyl-L-Proline CAS: 88867-96-3 (or related stereoisomers)[1][2][3]

Executive Summary: Operational Directive

Immediate Action Required: Segregate this compound into Solid Hazardous Waste (if dry) or Acidic Organic Waste (if in solution).[1] Critical Prohibition: Do NOT mix with strong alkalis (e.g., concentrated NaOH) in closed waste containers.[1] While this compound is an acid, the sulfonamide bond is susceptible to base-catalyzed cleavage (deprotection), which can generate heat and secondary amine byproducts in an uncontrolled environment.[1][3]

Part 1: Physicochemical Hazard Analysis (The "Why")

To ensure safety, we must look beyond the generic Safety Data Sheet (SDS) and understand the structural moieties driving the hazard profile.

The Nitro Aromatic Moiety ( )
  • Hazard: Nitrogen oxide (

    
    ) generation.[1]
    
  • Implication: Upon combustion, this compound releases toxic

    
     fumes.[1] Standard open-air burning is prohibited.[1] It requires incineration in a facility equipped with scrubbers.[1]
    
  • Thermal Stability: While sulfonamides are generally stable, nitro-aromatics possess high potential energy.[1] Avoid subjecting bulk solids to friction or high heat (

    
    ).[1]
    
The Carboxylic Acid Moiety ( )[1][2][3]
  • Hazard: Corrosivity and pH sensitivity.[1]

  • Implication: The compound is acidic (predicted pKa

    
    ).[1] It will react with bicarbonates and bases to form salts.[1]
    
  • Self-Validating Check: If the waste stream pH is

    
    , do not add this compound without a pre-test.[1] The acid-base reaction is exothermic.[1]
    
The Sulfonamide Linkage (
  • Hazard: Chemical Cleavage.[1]

  • Implication: In synthetic organic chemistry, the "Nosyl" group is used as a protecting group precisely because it can be cleaved. Uncontrolled cleavage in a waste drum can lead to unexpected pressure buildup or the formation of reactive intermediates.

Part 2: Step-by-Step Disposal Protocol

A. Waste Stream Classification
ParameterSpecification
EPA Waste Code (RCRA) D002 (Corrosive) if pH

; otherwise Non-Specific Hazardous Waste .[1][2][3]
Primary Hazard Class Corrosive / Irritant (Skin, Eye, Respiratory).[1][2][3][4]
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s. (1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid).[1][2][3]
UN Number UN 3261 (Typical for acidic organic solids).[2][3]
B. Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass wide-mouth jar.[1] Avoid metal containers due to acid corrosion risks.[1]

  • Segregation: Keep separate from oxidizers (e.g., perchlorates, nitrates) and strong bases.[1]

  • Labeling:

    • Chemical Name: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.[1][2][3][5][6]

    • Constituents: 100%.[1]

    • Hazard Checkbox:

      
      .
      
    • Note to Contractor: "Contains Nitro-aromatics. Requires Incineration."

C. Liquid Waste Disposal (Solutions)
  • Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the "Organic Acid" stream.

  • pH Adjustment (Optional but Recommended):

    • Protocol: If the solution is highly acidic (

      
      ), dilute with the primary solvent.[1]
      
    • Warning: Do not neutralize with solid Sodium Hydroxide pellets in the waste container. This causes localized boiling.[1]

  • Bulking: Pour into the "Acidic Organic" solvent waste carboy.

    • Self-Validating Step: Observe the carboy for 2 minutes after addition. If bubbling (gas evolution) or heat generation occurs, cap loosely and inform the safety officer immediately.[1]

Part 3: Spill Management (Emergency Response)

Scenario: A 5g bottle of solid powder has shattered on the benchtop.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1]

  • Containment: Gently cover the spill with a weak base like Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.[1]

    • Why? This neutralizes the carboxylic acid without the violent exotherm of strong bases.

  • Cleanup:

    • Mix the powder with the bicarbonate until effervescence (bubbling) ceases.

    • Moisten with a paper towel to facilitate reaction if dry.[1]

    • Scoop the resulting paste into a disposable hazardous waste bag.

    • Wipe the surface with water and detergent.

  • Verification: Check the surface pH with a litmus strip. It should be neutral (pH 6-8).[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of N-Nosyl-Proline, ensuring the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: N-Nosyl-Proline StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContainer Container: HDPE Wide Mouth Label: Corrosive Solid SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalFate Fate: High-Temp Incineration (NOx Scrubbing Required) SolidContainer->FinalFate Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated StreamA Stream: Halogenated Acidic (Do NOT mix with Base) Halogenated->StreamA StreamB Stream: Organic Combustible (Trace Acid) NonHalogenated->StreamB StreamA->FinalFate StreamB->FinalFate

Caption: Operational logic flow for segregating N-Nosyl-Proline waste based on physical state and solvent carrier to ensure compatible incineration.

References

  • PubChem. (n.d.).[1] (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (commonly referred to as N-Nosyl-Proline ) is a specialized intermediate often used in peptide synthesis and medicinal chemistry. While the proline moiety is benign, the 4-nitrobenzenesulfonyl (Nosyl) group dictates the safety protocol.

As a Senior Scientist, I categorize this compound as a High-Alert Sensitizer . Unlike standard organic acids, the sulfonamide-like structure carries a risk of immunological sensitization. Your safety protocol must prevent not just acute irritation, but long-term sensitization.

Molecular Hazard Deconstruction
  • The Scaffold (Proline): Generally low hazard.[1]

  • The Warhead (Nosyl Group): The electron-withdrawing nitro group on the sulfonyl ring increases the reactivity of the molecule.

    • Sensitization: Sulfonyl moieties are established sensitizers. Repeated dermal contact, even at sub-irritant levels, can lead to anaphylactic-type reactions upon future exposure.

    • Acidity: As a carboxylic acid, it poses a risk of serious eye damage (Category 2A/1) and skin irritation (Category 2).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for nitro-aromatics and organic acids. Latex is not recommended due to poor resistance to the organic solvents (DCM, DMF) typically used to dissolve this compound.

Table 1: Task-Based PPE Requirements
Protection ZoneStandard Handling (Solids/Weighing)High-Exposure (Synthesis/Work-up)Rationale & Specifications
Hand Protection Nitrile (Disposable) Thickness: ≥ 5 milChange Frequency: Every 60 minsNitrile (Double-Gloved) Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Orange)Cuff: ExtendedWhy: Nitrile provides excellent degradation resistance to sulfonamides. Double gloving visualizes breaches immediately.
Respiratory Fume Hood Required If hood unavailable: N95 RespiratorFume Hood Mandatory Face Velocity: 80–100 fpmWhy: Fine powders aerosolize easily during static transfer. Inhalation is the fastest route to sensitization.
Eye/Face Safety Glasses Side shields required (ANSI Z87.1)Chemical Goggles Indirect ventingWhy: Crystalline fines can bypass glasses. Acidic solids cause immediate corneal damage upon contact with tear fluid.
Body Lab Coat (Cotton/Poly) Buttoned to neckLab Coat + Apron Chemical resistant apron (Tyvek/PVC)Why: Nitro-compounds can stain skin and clothing yellow/orange; stains are difficult to remove and indicate exposure.

Operational Workflow: Step-by-Step

This protocol is designed to be a self-validating system. If you cannot perform a step (e.g., "Verify Hood Flow"), the system halts.

Phase A: Preparation & Engineering Controls
  • Static Control: This powder is prone to static charge. Use an antistatic gun or ionizer bar near the balance if available.

  • Verify Ventilation: Ensure fume hood sash is at the working height. Confirm airflow indicator is green (approx. 100 fpm).

  • Decontamination Prep: Prepare a beaker of 10% Sodium Carbonate (Na₂CO₃) solution. This weak base will neutralize the carboxylic acid and help solubilize residues for cleanup.

Phase B: Weighing & Transfer (Critical Risk Point)
  • The Risk: Transferring fluffy solid from stock bottle to weighing boat generates invisible aerosols.

  • The Protocol:

    • Place the balance inside the fume hood. If the balance is external, use a powders safety enclosure .

    • Tare the weighing boat.

    • Transfer solid using a spatula. Do not pour from the bottle.

    • Immediately recap the stock bottle before recording the mass.

    • Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp tissue, before returning to storage.

Phase C: Reaction & Solubilization
  • Add solvent (typically DCM, DMF, or Methanol) slowly to the solid.

  • Exothermic Check: While N-Nosyl-Proline dissolution is not violently exothermic, subsequent deprotection steps (using thiols/bases) are.

  • Waste Segregation: Do not mix with strong oxidizers.

Emergency & Disposal Protocols

Spills (Solid)[2]
  • Isolate: Mark the area.

  • PPE Upgrade: Wear double nitrile gloves and N95 respirator.

  • Cleanup:

    • Do not dry sweep (creates dust).[2]

    • Cover spill with wet paper towels (dampened with water or dilute Na₂CO₃) to suppress dust.

    • Scoop into a wide-mouth jar.

Spills (Solution)
  • Absorb with vermiculite or sand.

  • Collect into a hazardous waste bag.

  • Wipe surface with 10% Na₂CO₃, then water.

Waste Disposal[1][4][5]
  • Classification: Hazardous Organic Waste (Solid or Liquid).

  • Labeling: Must explicitly state "Contains Sulfonamide Derivative – Potential Sensitizer."

  • Segregation: Keep separate from Oxidizing Acids (Nitric/Perchloric) to prevent nitration reactions.

Visualized Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring you select the correct control measures based on the state of matter.

SafetyProtocol Start Start: Handling N-Nosyl-Proline StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution RiskSolid Risk: Dust Inhalation & Static Aerosol Solid->RiskSolid RiskLiq Risk: Splash & Skin Absorption Solution->RiskLiq ControlSolid Control: Fume Hood + Static Neutralization RiskSolid->ControlSolid ControlLiq Control: Splash Goggles + Double Nitrile Gloves RiskLiq->ControlLiq Action Proceed with Experiment ControlSolid->Action ControlLiq->Action

Figure 1: Operational decision matrix for selecting engineering controls and PPE based on the physical state of the compound.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.